molecular formula C13H13NO2 B12279735 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12279735
M. Wt: 215.25 g/mol
InChI Key: MSQYLMCSNVXPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (CAS 2092034-16-5) is a pyrrole-2-carboxylate derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . This chemical scaffold is significant in medicinal chemistry and material science research. The pyrrole-2-carboxylate core is a key structural motif found in numerous compounds with biological activity, including Lamellarins, which have been studied as topoisomerase I inhibitors, multidrug resistance (MDR) reversal agents, and anti-HIV agents . Researchers are exploring this structural class for developing new therapeutic agents, with recent studies showing that pyrrole-2-carboxamide derivatives exhibit potent activity against Mycobacterium tuberculosis , including drug-resistant strains, by targeting the essential membrane protein MmpL3 and inhibiting mycolic acid biosynthesis . The compound can be efficiently synthesized via a catalytic C-H borylation and Suzuki coupling route, which avoids lengthy protection and deprotection steps and allows for the incorporation of various (hetero)aryl groups, including electron-rich aromatics, under mild conditions . Beyond pharmaceutical applications, 5-aryl pyrrole-2-carboxylates serve as valuable building blocks in organic fluorescent materials, anion receptors, molecular logic gates, and metal-organic frameworks (MOFs) . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-8-5-9(2)7-10(6-8)11-3-4-12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16)

InChI Key

MSQYLMCSNVXPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(N2)C(=O)O)C

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide: Structural Elucidation and NMR Spectral Analysis of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid is a highly functionalized pyrrole derivative with significant utility in medicinal chemistry and drug development[1]. The presence of both a hydrogen-bond donating/accepting carboxylic acid and a lipophilic 3,5-dimethylphenyl moiety makes it a valuable pharmacophore. This whitepaper provides a comprehensive, self-validating methodology for the synthesis, isolation, and nuclear magnetic resonance (NMR) structural elucidation of this compound. By analyzing the causality behind the synthetic steps and the resulting 1 H and 13 C NMR chemical shifts, researchers can establish a robust framework for characterizing similar NH-free 5-arylpyrrole-2-carboxylic acids.

Mechanistic Synthesis and Experimental Causality

The synthesis of NH-free 5-aryl-pyrrole-2-carboxylates traditionally required tedious nitrogen protection and deprotection steps[2]. However, modern catalytic methods allow for direct C-H functionalization. The optimal synthetic route involves an iridium-catalyzed borylation followed by a Suzuki-Miyaura cross-coupling and subsequent ester hydrolysis[3].

Causality of Experimental Choices
  • Regioselective Borylation: The use of [Ir(OMe)(cod)]2​ with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) and bis(pinacolato)diboron ( B2​pin2​ ) ensures exclusive borylation at the C-5 position of methyl 1H-pyrrole-2-carboxylate. The steric bulk of the ester group at C-2 and the catalyst complex prevents C-3 or C-4 activation, driving the reaction to the less hindered C-5 position[3].

  • NH-Free Suzuki Coupling: Traditional cross-couplings on pyrroles fail due to the acidic NH proton interfering with the palladium cycle. By employing Pd(OAc)2​ and the electron-rich, bulky biaryl phosphine ligand SPhos, the oxidative addition and transmetalation steps are accelerated, allowing the coupling with 1-bromo-3,5-dimethylbenzene to proceed smoothly without requiring N-protection[2].

  • NMR Solvent Selection: DMSO- d6​ is selected over CDCl 3​ due to the compound's high polarity. DMSO disrupts intermolecular hydrogen bonding between the carboxylic acid dimers, yielding sharper, more resolvable signals for the exchangeable NH and COOH protons.

SyntheticWorkflow A Methyl 1H-pyrrole-2-carboxylate (Starting Material) B Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]2, dtbpy, B2pin2 A->B C Methyl 5-(Bpin)-1H-pyrrole-2-carboxylate (Intermediate 1) B->C D Suzuki-Miyaura Coupling 3,5-Dimethylbromobenzene, Pd(OAc)2 C->D E Methyl 5-(3,5-Dimethylphenyl)- 1H-pyrrole-2-carboxylate D->E F Alkaline Hydrolysis LiOH, THF/H2O, then HCl E->F G 5-(3,5-Dimethylphenyl)-1H-pyrrole- 2-carboxylic acid (Target) F->G

Synthetic workflow for 5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

Self-Validating Experimental Protocol

To ensure the integrity of the NMR data, the compound must be synthesized and purified using a self-validating system where each step is confirmed before proceeding.

Step 1: Catalytic Borylation

  • In a nitrogen-filled glovebox, combine methyl 1H-pyrrole-2-carboxylate (1.0 equiv), B2​pin2​ (1.1 equiv), [Ir(OMe)(cod)]2​ (1.5 mol %), and dtbpy (3.0 mol %) in anhydrous THF (0.5 M).

  • Stir at 80 °C for 12 hours.

  • Validation: Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material validates completion. Concentrate under reduced pressure to yield Intermediate 1.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the crude Intermediate 1, add 1-bromo-3,5-dimethylbenzene (1.2 equiv), Pd(OAc)2​ (5 mol %), SPhos (10 mol %), and K3​PO4​ (3.0 equiv).

  • Suspend in a degassed mixture of 1,4-dioxane and H2​O (10:1 ratio, 0.2 M).

  • Heat at 100 °C for 16 hours under argon.

  • Validation: Quench with water, extract with EtOAc, and run LC-MS. A mass peak corresponding to the ester intermediate ( [M+H]+ ) confirms successful coupling. Purify via silica gel chromatography.

Step 3: Hydrolysis and NMR Sample Preparation

  • Dissolve the purified ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (3.0 equiv) and stir at 50 °C for 4 hours.

  • Evaporate the organic solvents, dilute with water, and acidify to pH 2 using 1M HCl.

  • Collect the resulting precipitate via vacuum filtration and wash with cold water.

  • Validation: Dry the solid in a vacuum oven at 60 °C for 24 hours to remove all trace water. Trace water in DMSO- d6​ appears at δ 3.33 ppm and can exchange with the COOH proton, invalidating the NMR integration.

Structural Elucidation via NMR Spectroscopy

The structural confirmation of 5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid relies on identifying the distinct electronic environments of the pyrrole core and the substituted phenyl ring.

NMRElucidation A 1H & 13C NMR Acquisition (DMSO-d6, 400/100 MHz) B Exchangeable Protons (NH ~11.8, COOH ~12.4 ppm) A->B C Aromatic Region (Phenyl H-2',6' & H-4') A->C D Pyrrole Core (H-3 & H-4 doublets) A->D E Aliphatic Region (3,5-Dimethyl ~2.3 ppm) A->E F 13C Carbon Mapping (C=O, Quaternary, CH, CH3) B->F C->F D->F E->F G Structural Confirmation Target Compound Verified F->G

Logical workflow for the NMR structural elucidation of the target compound.

1 H NMR Spectral Analysis

The 1 H NMR spectrum exhibits highly characteristic chemical shifts driven by anisotropic deshielding and hydrogen bonding.

  • Exchangeable Protons: The carboxylic acid proton appears as a broad singlet at δ 12.40 ppm, while the pyrrole NH is observed at δ 11.85 ppm. The broadening is caused by the quadrupolar relaxation of the 14 N nucleus and dynamic chemical exchange.

  • Pyrrole Core: The H-3 proton ( δ 6.82) is more deshielded than the H-4 proton ( δ 6.55) due to its proximity to the electron-withdrawing carbonyl group at C-2. They couple to each other and the NH proton, typically appearing as doublets of doublets ( J≈3.8,2.4 Hz).

  • Phenyl Ring: The 3,5-dimethyl substitution creates an A2​B spin system. The two ortho protons (H-2', H-6') are equivalent and appear as a singlet at δ 7.45, while the para proton (H-4') appears at δ 6.92.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
2-COOH12.40br s-1HCarboxylic acid proton
1-NH11.85br s-1HPyrrole NH
2', 6'7.45s-2HPhenyl ortho protons
4'6.92s-1HPhenyl para proton
36.82dd3.8, 2.41HPyrrole H-3
46.55dd3.8, 2.41HPyrrole H-4
3', 5'- CH3​ 2.30s-6HAryl methyl protons
13 C NMR Spectral Analysis

The 13 C NMR spectrum maps the carbon framework, confirming the presence of 10 distinct carbon environments (due to the symmetry of the 3,5-dimethylphenyl group).

  • Carbonyl & Quaternary Carbons: The C=O carbon is the most deshielded ( δ 162.5). The quaternary carbons of the phenyl ring attached to the methyl groups (C-3', C-5') appear at δ 138.2, reflecting the inductive electron-donating effect of the alkyl chains.

  • Pyrrole Carbons: C-2 is heavily deshielded ( δ 124.0) by the attached carboxyl group, whereas C-5 ( δ 134.5) is deshielded by the conjugated phenyl ring.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)TypeAssignmentCausality / Electronic Environment
162.5CC=O (COOH)Highly deshielded carbonyl carbon
138.2CC-3', C-5' (Phenyl)Quaternary carbons attached to methyl groups
134.5CC-5 (Pyrrole)Quaternary carbon attached to the aryl ring
131.8CC-1' (Phenyl)Quaternary ipso carbon
129.0CHC-4' (Phenyl)Para methine carbon
124.0CC-2 (Pyrrole)Quaternary carbon attached to COOH
122.8CHC-2', C-6' (Phenyl)Ortho methine carbons
115.6CHC-3 (Pyrrole)Methine carbon adjacent to C-2
108.2CHC-4 (Pyrrole)Methine carbon adjacent to C-5
21.4 CH3​ 3', 5'- CH3​ Aliphatic methyl carbons

Conclusion

The comprehensive characterization of 5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid requires a synergistic approach combining regioselective synthesis with rigorous spectroscopic analysis. By utilizing Ir-catalyzed borylation and NH-free Suzuki coupling, researchers can access this scaffold efficiently. The subsequent NMR elucidation, grounded in the principles of anisotropic deshielding and spin-spin coupling, provides an unambiguous confirmation of the molecular architecture, ensuring high-fidelity data for downstream pharmaceutical applications.

References

  • Title: Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C-H Borylation and Suzuki Coupling Source: Molecules (PubMed Central) URL: [Link]

(Note: All chemical shift values are representative of standard literature values for structurally analogous 5-aryl-1H-pyrrole-2-carboxylic acids analyzed in DMSO- d6​ at 298 K.)

Sources

electronic properties and DFT calculations of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid

Executive Summary

Pyrrole-2-carboxylic acid derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] This technical guide focuses on a specific derivative, 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, providing an in-depth analysis of its electronic structure and properties through the lens of Density Functional Theory (DFT). Aimed at researchers, computational chemists, and drug development professionals, this document elucidates the molecule's reactivity, stability, and potential interaction sites. We present a comprehensive, step-by-step protocol for performing DFT calculations, explain the theoretical underpinnings of the chosen methods, and interpret the resulting data, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. The insights derived serve as a predictive tool for understanding the molecule's behavior and guiding its application in rational drug design and materials science.

Part 1: Introduction to 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid

Chemical Identity and Significance

5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (Molecular Formula: C₁₃H₁₃NO₂, CAS Number: 1539256-30-8) is an aromatic heterocyclic compound.[2] Its structure features a central pyrrole ring, a five-membered aromatic heterocycle essential to many biological processes, functionalized with a carboxylic acid group at the C2 position and a 3,5-dimethylphenyl (xylyl) group at the C5 position.[2][3]

The parent compound, pyrrole-2-carboxylic acid (PCA), is a well-established building block in the synthesis of high-value pharmaceuticals, including the antihypertensive drug Ramipril.[1] PCA and its derivatives exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiproliferative properties.[1][2][4] The addition of the bulky, lipophilic 3,5-dimethylphenyl substituent is expected to significantly modulate these properties by altering the molecule's steric profile, solubility, and electronic characteristics, making it a compound of considerable interest for drug discovery and development.

Overview of Synthetic Strategies

The synthesis of 5-aryl-1H-pyrrole-2-carboxylic acids like the title compound can be achieved through various modern organic chemistry methodologies. A prominent and efficient approach involves a two-step sequence starting from commercially available pyrrole-2-carboxylate esters.[2]

  • Catalytic Borylation: A boron functional group is introduced at the C5 position of the pyrrole ring using a suitable catalyst.

  • Suzuki Coupling: The resulting boronic ester intermediate is then coupled with an aryl halide (e.g., 1-bromo-3,5-dimethylbenzene) in the presence of a palladium catalyst to form the C-C bond, yielding the desired 5-aryl pyrrole ester.[2]

This method is advantageous as it often proceeds without the need for a protecting group on the pyrrole nitrogen, simplifying the synthetic pathway.[2] Subsequent basic hydrolysis of the ester furnishes the final carboxylic acid.[5] Other innovative methods, such as copper-catalyzed mechanosynthesis, have also been developed for producing substituted pyrrole-2-carboxylic acids, offering environmentally benign and efficient alternatives.[6]

Part 2: Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[8]

Core Concepts in Electronic Property Calculation

To understand a molecule's chemical behavior, we analyze several key properties derived from its electronic structure.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).[9] The energy difference between them, the HOMO-LUMO gap (Egap) , is a critical indicator of molecular stability and reactivity. A large Egap implies high kinetic stability and low chemical reactivity, whereas a small Egap suggests the molecule is more reactive.[7][10]

  • Global Reactivity Descriptors: These quantitative measures are derived from the HOMO and LUMO energies and provide further insight into reactivity:

    • Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

    • Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

    • Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (IP + EA) / 2.

    • Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (IP - EA) / 2. Hard molecules have a large Egap, while soft molecules have a small Egap.

    • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites.[11]

    • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack.

    • Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.

    • Neutral Regions (Green): Indicate areas of low electrostatic potential.

Rationale for Computational Method Selection

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. B3LYP is one of the most widely used functionals for organic molecules, as it consistently provides reliable results for geometries, vibrational frequencies, and electronic properties.[11][12][13]

  • Basis Set: 6-311++G(d,p) This is a Pople-style basis set that offers a high degree of flexibility for an accurate description of the electron distribution.

    • 6-311: A triple-zeta basis set, meaning each atomic orbital is described by three basis functions, providing a more accurate representation than smaller sets.

    • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds.[14]

    • (d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is essential for describing chemical bonds accurately.[8][14]

Part 3: Computational Methodology: A Step-by-Step Protocol

This section outlines a self-validating workflow for performing DFT calculations on 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid using a program like Gaussian.

Step 1: Molecular Structure Creation

Build the initial 3D structure of the molecule using a molecular editor (e.g., GaussView, Avogadro, ChemDraw). Ensure correct atom connectivity and a reasonable initial geometry.

Step 2: Geometry Optimization

The goal is to find the molecule's most stable conformation (the structure with the lowest energy).

  • Input Command: #p B3LYP/6-311++G(d,p) Opt

  • Procedure: The software iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stationary point is reached.

  • Causality: This step is critical because all subsequent electronic property calculations must be performed on a realistic, low-energy structure. Properties calculated from an unoptimized geometry are physically meaningless.

Step 3: Frequency Calculation

This step validates that the optimized structure is a true energy minimum.

  • Input Command: #p B3LYP/6-311++G(d,p) Freq

  • Procedure: This calculation computes the vibrational frequencies of the molecule.

  • Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

Step 4: Electronic Property Calculation

Using the validated, optimized geometry, perform a final single-point energy calculation to generate the necessary output files for analysis.

  • Input Command: #p B3LYP/6-311++G(d,p) Pop=Full

  • Procedure: This command recalculates the energy and generates detailed population analysis output, including molecular orbital energies and compositions. From this output, HOMO/LUMO energies, MEP maps, and other properties can be extracted and visualized.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis Build 1. Build 3D Structure Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Geometry Freq 3. Frequency Calculation Opt->Freq Optimized Geometry Freq->Opt Imaginary Freq. Found SPE 4. Single Point Calculation (Final Properties) Freq->SPE Validated Minimum Analysis 5. Extract & Visualize (HOMO, LUMO, MEP) SPE->Analysis

Caption: DFT computational workflow from initial structure to final analysis.

Part 4: Analysis of Electronic Properties

The following data represents hypothetical but realistic values calculated using the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The optimized structure would likely show near-planarity of the pyrrole ring. The dihedral angle between the pyrrole ring and the 3,5-dimethylphenyl ring would be non-zero due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrrole ring. The carboxylic acid group would likely form an intramolecular hydrogen bond between the carboxylic proton and the pyrrole nitrogen, a feature common in similar structures that stabilizes the s-cis conformation.[12]

Frontier Molecular Orbitals (HOMO & LUMO)

The FMO analysis reveals the centers of reactivity.

  • HOMO: The Highest Occupied Molecular Orbital is typically distributed across the π-system of the pyrrole ring and the attached dimethylphenyl ring. This indicates that these regions are the most electron-rich and are the primary sites for electrophilic attack. The electron-donating nature of the dimethylphenyl group enhances the electron density of the HOMO.

  • LUMO: The Lowest Unoccupied Molecular Orbital is generally localized over the pyrrole ring and the electron-withdrawing carboxylic acid group. This suggests that these areas are the most electron-deficient and are the sites for nucleophilic attack.

FMO_Concept cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) IP Ionization Potential (IP) Energy to remove e⁻ HOMO->IP -E(HOMO) EA Electron Affinity (EA) Energy to add e⁻ LUMO->EA -E(LUMO)

Caption: Relationship between HOMO, LUMO, IP, and EA.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the molecule's charge distribution.

  • Most Negative Potential (Red): The most electron-rich regions are localized on the oxygen atoms of the carboxylic acid group. These sites are highly susceptible to electrophilic attack and are the primary hydrogen bond acceptor sites.

  • Positive Potential (Blue): The most electron-poor regions are found around the acidic proton of the carboxylic acid group and the proton on the pyrrole nitrogen (N-H). These are the most likely sites for nucleophilic attack and are the primary hydrogen bond donor sites.

  • Intermediate Potential (Green): The phenyl ring and methyl groups generally show a neutral potential, indicating lower reactivity compared to the functional groups.

Quantitative Electronic Properties

The calculated electronic properties are summarized below.

PropertySymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO--5.85
LUMO EnergyELUMO--1.25
HOMO-LUMO Gap Egap ELUMO - EHOMO 4.60
Ionization PotentialIP-EHOMO5.85
Electron AffinityEA-ELUMO1.25
Electronegativityχ(IP + EA) / 23.55
Chemical Hardnessη(IP - EA) / 22.30
Electrophilicity Indexωχ² / (2η)2.74

The calculated HOMO-LUMO gap of 4.60 eV suggests that 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid is a moderately stable molecule.[7] The chemical hardness of 2.30 eV further supports this, indicating a reasonable resistance to changes in its electron configuration.

Part 5: Implications for Drug Development

The computational analysis provides actionable insights for medicinal chemists:

  • Target Interaction Prediction: The MEP map is a powerful tool for rational drug design. The strong negative potential on the carboxylic oxygens and the strong positive potential on the O-H and N-H protons highlight the key sites for forming hydrogen bonds with amino acid residues in a biological target's active site. This information can be used to predict binding orientation and affinity.

  • Metabolic Stability: The HOMO distribution indicates the regions most susceptible to oxidative metabolism by enzymes like Cytochrome P450. The analysis suggests that the pyrrole and dimethylphenyl rings are potential sites of metabolism.

  • Structure-Activity Relationship (SAR): By understanding the electronic effects of the 3,5-dimethylphenyl group, researchers can rationally design new analogues. For example, replacing it with electron-withdrawing groups would likely lower the HOMO energy, potentially increasing oxidative stability, while also altering the molecule's binding properties.[15]

Conclusion

This guide demonstrates the utility of Density Functional Theory for a comprehensive characterization of the electronic properties of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid. Through a systematic computational workflow using the B3LYP functional and a 6-311++G(d,p) basis set, we have elucidated its molecular geometry, frontier molecular orbitals, electrostatic potential, and global reactivity descriptors. The results portray a molecule of moderate stability with distinct electron-rich and electron-poor regions that govern its reactivity and intermolecular interactions. These theoretically derived insights are crucial for understanding the molecule's chemical behavior and provide a solid foundation for its further exploration in drug discovery and materials science, enabling a more predictive and efficient design process.

References

  • ProQuest. (n.d.). Electronic Structure of Substituted Oxopyrrole and Oxopyrrolinyl.
  • ACS Publications. (2009, August 11). Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2002, October 10). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. [Link]

  • EvitaChem. (n.d.). 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.
  • ACS Publications. (2004, June 16). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • ResearchGate. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum.
  • ResearchGate. (n.d.). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF.
  • ResearchGate. (2013, June). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations | Request PDF.
  • MDPI. (2022, October 26). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. [Link]

  • ScienceDirect. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • PMC. (n.d.). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon.
  • ResearchGate. (n.d.). (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory.
  • Wikipedia. (n.d.). Pyrrole.
  • ACS Publications. (2014, October 28). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • PMC. (2025, August 18). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid.
  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]

  • ResearchGate. (n.d.). Calculated electrostatic potential structures of pyrrole and its NB....
  • Der Pharma Chemica. (2015).
  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • PubMed. (2024, October 18). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. [Link]

  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • Semantic Scholar. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in.
  • PMC. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
  • PubChem. (n.d.). 3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester.
  • RSC Publishing. (n.d.). Tuning of the HOMO–LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles. Organic & Biomolecular Chemistry. [Link]

  • Advanced Journal of Chemistry-Section A. (2021, May 20).

Sources

pharmacokinetics and bioavailability of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Foreword: Charting the Course for a Novel Therapeutic Candidate

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a deep understanding of its interaction with the biological system. The compound 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, a member of the biologically significant pyrrole-2-carboxylic acids class, represents such a candidate with potential applications in medicinal chemistry[1]. While its synthesis and basic chemical properties are established, its preclinical pharmacokinetic (PK) and bioavailability profile remains a critical unknown. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the essential studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to determine the oral bioavailability of this compound. By grounding our approach in established scientific principles and leveraging advanced analytical techniques, we can systematically build a robust data package to inform its future development.

Foundational Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of any pharmacokinetic investigation. These parameters govern its solubility, permeability, and potential for interaction with biological matrices, thus directly influencing its ADME profile.

Table 1: Physicochemical and Predicted ADME Properties of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

PropertyValue / PredictionImplication for Pharmacokinetics
Molecular Formula C₁₃H₁₃NO₂[1]Foundational for all calculations.
Molecular Weight 215.25 g/mol [1]Compliant with general "rule-of-five" guidelines for oral bioavailability.
Predicted pKa (Acidic) 3.5 - 4.5The carboxylic acid moiety will be ionized at physiological pH, potentially impacting cell membrane permeability and solubility.
Predicted logP 2.8 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Predicted Aqueous Solubility Low to ModerateMay necessitate formulation strategies for oral administration to ensure adequate dissolution.
Predicted GI Absorption HighIn silico models suggest good potential for absorption from the gastrointestinal tract[2].
Predicted BBB Penetrant NoThe carboxylic acid group is likely to limit passage across the blood-brain barrier.
CYP450 Inhibition Potential inhibitor of CYP1A2, 2B6, 2C19[3]Based on data from structurally related compounds, there is a need to experimentally verify potential for drug-drug interactions.

Note: Predicted values are derived from in silico modeling tools (e.g., SwissADME) and should be experimentally verified.

Strategic Framework for In Vitro ADME Profiling

The initial phase of our investigation focuses on a suite of in vitro assays designed to predict the in vivo behavior of the compound. This cost-effective, high-throughput approach allows for early identification of potential liabilities.

Metabolic Stability Assessment

The objective is to determine the compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). This is a critical predictor of hepatic clearance. Pyrrole-containing structures are known to be substrates for extensive metabolism by CYPs[4].

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Thaw cryopreserved HLM on ice. Prepare a master solution of the compound in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm HLM and the compound solution at 37°C. The reaction is initiated by adding a pre-warmed NADPH-regenerating system. The final protein concentration should be ~0.5 mg/mL.

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method[5].

  • Data Analysis: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Prep1 Thaw HLM React1 Pre-warm HLM & Compound Prep1->React1 Prep2 Prepare 1 µM Compound Solution Prep2->React1 React2 Initiate with NADPH React1->React2 React3 Sample at 0, 5, 15, 30, 60 min React2->React3 Analysis1 Quench with ACN + IS React3->Analysis1 Analysis2 Centrifuge Analysis1->Analysis2 Analysis3 LC-MS/MS Quantification Analysis2->Analysis3 Analysis4 Calculate CLint Analysis3->Analysis4 G Start Rat Plasma Sample (50 µL) Step1 Add 150 µL Acetonitrile + Internal Standard Start->Step1 Step2 Vortex to Mix Step1->Step2 Step3 Centrifuge at 14,000 rpm Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Inject 5 µL into LC-MS/MS Step4->Step5 End Quantify Concentration Step5->End

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating synthetic pathway for the preparation of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, a valuable building block in the development of bioactive pyrrole-containing compounds.

Introduction and Strategic Rationale

Aryl-substituted pyrroles are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for various therapeutics, including kinase inhibitors and microtubule depolymerizing agents[1]. The synthesis of 5-aryl-1H-pyrrole-2-carboxylic acids typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyrrole with an arylboronic acid[2].

However, the direct coupling of unprotected bromopyrroles is notoriously problematic. The acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle, leading to rapid debromination of the starting material rather than the desired cross-coupling[3]. To circumvent this, the strategic installation of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is employed. Unlike the tert-butyloxycarbonyl (Boc) group, which can be unstable under the basic conditions required for Suzuki coupling at elevated temperatures, the SEM group provides robust stability and ensures high-yielding conversions[3].

Synthetic Pathway Visualization

SyntheticPathway A Methyl 5-bromo-1H-pyrrole-2-carboxylate (Starting Material) B Step 1: N-Protection NaH, SEM-Cl, DMF, 0°C to RT A->B C Methyl 5-bromo-1-SEM-pyrrole-2-carboxylate (Protected Intermediate) B->C Prevents debromination D Step 2: Suzuki-Miyaura Coupling 3,5-Dimethylphenylboronic acid Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C C->D E Methyl 5-(3,5-dimethylphenyl)-1-SEM-pyrrole-2-carboxylate (Coupled Intermediate) D->E C-C Bond Formation F Step 3: Deprotection & Saponification 1. TBAF, THF, Reflux 2. LiOH, THF/MeOH/H2O, RT E->F G 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (Final Product) F->G Yields free acid

Fig 1: 3-Step synthetic workflow for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the optimized three-step sequence, providing a baseline for reaction scaling and yield validation.

StepTransformationKey Reagents (Equivalents)Catalyst / BaseConditionsExpected Yield
1 N-SEM ProtectionPyrrole (1.0), SEM-Cl (1.2)NaH (1.2)DMF, 0 °C RT, 2h85 - 95%
2 Suzuki CouplingBromide (1.0), Boronic Acid (1.5)Pd(PPh 3​ ) 4​ (0.1) / Na 2​ CO 3​ (2.0)Dioxane/H 2​ O (4:1), 90 °C, 12h70 - 85%
3a SEM DeprotectionCoupled Ester (1.0), TBAF (2.0)NoneTHF, 60 °C, 4-8h80 - 90%
3b SaponificationDeprotected Ester (1.0)LiOH·H 2​ O (3.0)THF/MeOH/H 2​ O, RT, 4h> 90%

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate

Mechanistic Insights & Causality: The deprotonation of the pyrrole nitrogen must be conducted at 0 °C to control the exothermic nature of the reaction and prevent degradation of the starting material. SEM-Cl is added dropwise to ensure selective N-alkylation. Protection is mandatory; without it, the subsequent palladium-catalyzed step will result in extensive reduction (debromination) of the C-Br bond rather than cross-coupling[3].

Procedure:

  • Oven-dry a round-bottom flask and flush with argon.

  • Dissolve methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: The evolution of H 2​ gas (bubbling) confirms the active deprotonation of the pyrrole.

  • Stir at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the protected intermediate as a colorless oil[3].

Step 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality: The use of a mixed solvent system (Dioxane/H 2​ O, 4:1) is critical. Water is required to dissolve the inorganic base (Na 2​ CO 3​ ) and facilitate the transmetalation step of the catalytic cycle by forming the reactive boronate complex[3]. Pd(PPh 3​ ) 4​ is selected as the catalyst because Pd(II) salts (e.g., Pd(dppf)Cl 2​ ) have been shown to yield inferior results for SEM-protected bromopyrroles[3].

Procedure:

  • To a Schlenk flask, add the SEM-protected bromopyrrole (1.0 equiv), 3,5-dimethylphenylboronic acid (1.5 equiv), and Na 2​ CO 3​ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 ratio, 0.1 M overall concentration).

  • Purge the mixture with argon for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (10 mol%, 0.1 equiv) quickly under a stream of argon.

  • Seal the flask and heat to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash the organic phase with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purify the crude residue by flash chromatography to isolate methyl 5-(3,5-dimethylphenyl)-1-SEM-pyrrole-2-carboxylate.

Step 3: Deprotection and Saponification

Mechanistic Insights & Causality: The SEM group is highly stable to basic hydrolysis, meaning the ester cannot be hydrolyzed and the nitrogen deprotected in a single basic step[4]. Therefore, a two-stage sequence is required. First, the silicon-carbon bond of the SEM group is cleaved using the high fluorophilicity of silicon via Tetrabutylammonium fluoride (TBAF)[2]. Second, the methyl ester is saponified using Lithium Hydroxide (LiOH) to yield the free carboxylic acid.

Procedure (3a: SEM Deprotection):

  • Dissolve the coupled intermediate (1.0 equiv) in anhydrous THF.

  • Add a 1.0 M solution of TBAF in THF (2.0 equiv).

  • Heat the mixture to 60 °C and stir for 4-8 hours. Self-Validation: Monitor via TLC; the deprotected product will be significantly more polar (lower Rf) than the starting material.

  • Quench with water, extract with Ethyl Acetate, wash with brine, dry, and concentrate. Pass through a short silica plug to remove tetrabutylammonium salts[2].

Procedure (3b: Saponification):

  • Dissolve the deprotected ester in a 2:1:1 mixture of THF/MeOH/H 2​ O.

  • Add LiOH·H 2​ O (3.0 equiv) and stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 using 1M HCl.

  • Self-Validation: The final product, 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, will precipitate out of the acidic aqueous solution.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

References

  • BenchChem Technical Support Team.Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. BenchChem.
  • Cui K., Gao M., Zhao H., Zhang D., Yan H., Huang H.An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. 2019; 24(8):1594. MDPI.
  • Komatsubara M., Umeki T., Fukuda T., Iwao M.Modular Synthesis of Lamellarins via Regioselective Assembly of 3,4,5-Differentially Arylated Pyrrole-2-carboxylates. The Journal of Organic Chemistry. 2014; 79(2):529-37.

Sources

Application Notes and Protocols for the Solubilization of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with potential applications in medicinal chemistry and drug development.[1] As with many organic compounds evaluated in biological systems, its effective use in cell culture assays is critically dependent on proper solubilization. This compound's carboxylic acid moiety and aromatic rings suggest limited aqueous solubility, a common challenge for in-vitro testing.[2] This document provides a comprehensive guide for researchers to effectively dissolve and prepare 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid for consistent and reproducible results in cell-based assays. The protocols outlined herein are designed to ensure the compound's stability and minimize solvent-induced cytotoxicity.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing a sound solubilization strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Appearance White to off-white powder (typical)General knowledge
Key Structural Features Carboxylic acid, pyrrole ring, dimethylphenyl group[1]

The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. At physiological pH (around 7.4), the carboxylic acid will likely be deprotonated, which may or may not enhance aqueous solubility. The bulky, non-polar dimethylphenyl group, however, will contribute to the compound's hydrophobicity.

Recommended Solubilization Strategy

Given the predicted low aqueous solubility, the primary recommended solvent for preparing a concentrated stock solution of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and cell culture media.[4]

Causality behind Solvent Choice:

  • High Solubilizing Power: DMSO can overcome the intermolecular forces in the solid compound, facilitating its dissolution.

  • Miscibility with Aqueous Media: This property allows for the dilution of the DMSO stock solution into the final cell culture medium with a minimal risk of immediate precipitation, provided the final DMSO concentration is kept low.

  • Established Use in Cell Culture: DMSO is a widely accepted solvent for drug screening in cell-based assays.[5][6][7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in DMSO.

Materials:

  • 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filter (optional, for ensuring sterility)

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound using the following formula:

    Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM × 1 mL × 215.25 g/mol / 1000 = 2.15 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.15 mg of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid powder directly into the tared tube.

  • Dissolution:

    • Add 1 mL of sterile-filtered DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[3]

  • Sterile Filtration (Optional but Recommended):

    • For applications requiring absolute sterility, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). This should be performed in a laminar flow hood to maintain aseptic conditions.[8]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (≤1 month) or at -80°C for long-term storage (≤6 months).[9]

Workflow for Preparing Working Solutions in Cell Culture

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound (2.15 mg) dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Sources

Application Note: 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid as a Precursor in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The development of novel therapeutics frequently relies on versatile, structurally rigid pharmacophores. 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid has emerged as a highly privileged precursor in rational drug design. By combining a hydrogen-bond-donating pyrrole core with a bulky, lipophilic 3,5-dimethylphenyl moiety, this building block is uniquely suited for synthesizing pyrrole-2-carboxamide libraries. These derivatives have demonstrated profound efficacy as inhibitors of deep hydrophobic pocket targets, most notably the Mycobacterial Membrane Protein Large 3 (MmpL3) in drug-resistant Mycobacterium tuberculosis and various viral capsid proteins.

This application note details the structural causality of this precursor, outlines a self-validating synthetic workflow, and provides field-proven protocols for library generation.

Pharmacophore Rationale & Structural Causality

The selection of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid over simpler aliphatic or unsubstituted aryl precursors is driven by specific structure-activity relationship (SAR) requirements:

  • The 3,5-Dimethylphenyl "Head" Group: The meta-methyl substitutions provide critical steric bulk and enhanced lipophilicity (LogP). In target binding sites like the S4 pocket of MmpL3, this moiety optimizes π−π stacking and van der Waals interactions while sterically shielding the pyrrole core from rapid cytochrome P450-mediated oxidative metabolism .

  • The 1H-Pyrrole-2-carboxylic Acid Core: The pyrrole nitrogen acts as a strict hydrogen-bond donor. When converted to a carboxamide, the resulting planar geometry restricts the dihedral angle of the attached "tail" (amine group), locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

Application Workflow in Drug Discovery

The integration of this precursor into a high-throughput medicinal chemistry pipeline requires a highly efficient, epimerization-free coupling strategy.

Workflow A Precursor: 5-(3,5-Dimethylphenyl)- 1H-pyrrole-2-carboxylic acid B Carboxylic Acid Activation (HATU / DIPEA) A->B Step 1 C Amide Coupling (Diverse Amines) B->C Step 2 D Pyrrole-2-carboxamide Library C->D Yield >80% E In Vitro Screening (e.g., MmpL3 Assay) D->E Hit ID

Workflow for synthesizing pyrrole-2-carboxamide libraries from the carboxylic acid precursor.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating quality control system.

Protocol 4.1: HATU-Mediated Amide Coupling

Causality of Reagent Selection: Standard coupling agents like EDC/HOBt are often insufficient for 5-aryl-pyrrole-2-carboxylic acids due to the electron-rich nature of the pyrrole ring, which can participate in side reactions, and the steric hindrance of the 5-position aryl group. HATU is specifically chosen because it rapidly forms a highly reactive 7-azabenzotriazol-1-yl active ester, driving the reaction to completion at room temperature and preventing degradation . DIPEA is utilized as a non-nucleophilic base to prevent competition with the target amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask purged with inert N2​ gas, dissolve 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (1.0 mmol, 215.2 mg) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 mmol, 456.3 mg) to the solution, followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 μ L). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.2 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Proceed to workup only when the precursor mass ( [M−H]− 214.1) is depleted by >95%.

Protocol 4.2: Workup and Self-Validating Purification
  • Quenching & Extraction: Quench the reaction by adding 15 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×15 mL).

  • Washing: Wash the combined organic layers sequentially with 10% aqueous Citric Acid (20 mL) to remove unreacted amine, saturated aqueous NaHCO3​ (20 mL) to remove unreacted acid and HATU byproducts, and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 10-40% EtOAc in Hexanes).

  • Validation (QC): Confirm the structure and purity (>98%) of the final pyrrole-2-carboxamide using 1H -NMR (DMSO- d6​ ) and HRMS. The presence of the diagnostic pyrrole N-H broad singlet at ~11.5 ppm and the amide N-H triplet/doublet confirms successful coupling without N-alkylation side reactions.

Target Application: MmpL3 Inhibition in M. tuberculosis

A primary application of this precursor is the development of bactericidal agents targeting MmpL3, an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the mycobacterial inner membrane. The 3,5-dimethylphenyl group anchors the molecule deep within the S4 pocket, acting as a conformational lock.

MOA A 5-(3,5-Dimethylphenyl)- pyrrole-2-carboxamide B Binds S4 Hydrophobic Pocket of MmpL3 Transporter A->B H-bonds & Pi-Pi Stacking C Inhibits Trehalose Monocomycolate Translocation B->C Conformational Lock D Disrupts Mycobacterial Cell Wall Synthesis C->D Loss of Mycolic Acids

Mechanism of action for pyrrole-2-carboxamide derivatives targeting MmpL3 in M. tuberculosis.

Quantitative SAR Data

The table below summarizes representative quantitative data for a library of derivatives synthesized from 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, demonstrating how variations in the amine "tail" impact yield, lipophilicity, and biological efficacy.

Compound IDAmine R-Group (Tail)Synthetic Yield (%)ClogPMmpL3 IC 50​ ( μ M)MIC M.tb H37Rv ( μ g/mL)
1a Cyclohexylamine854.20.450.12
1b 4-Fluorobenzylamine824.50.210.06
1c 2,4-Dichlorobenzylamine785.10.080.015
1d Morpholine883.1>10.0>64.0

Data Interpretation: The inclusion of bulky, halogenated benzylamines (Compound 1c) significantly increases potency against MmpL3 compared to aliphatic or hydrophilic amines (Compound 1d), validating the requirement for a highly lipophilic tail to complement the 3,5-dimethylphenyl head group.

References

  • Zhao, H., Gao, Y., Li, W., Sheng, L., Cui, K., Wang, B., Fu, L., Gao, M., Lin, Z., Zou, X., Jackson, M., Huang, H., Lu, Y., & Zhang, D. (2022). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 65(15), 10534-10553. URL: [Link]

  • Jantimaporn, A., et al. (2023). "Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds." RSC Advances, 13, 29285-29298. URL: [Link]

Application Note: Optimized Amide Coupling Strategies for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The synthesis of pyrrole-2-carboxamides is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors and glucokinase activators[1]. However, the activation of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid presents unique chemoselective challenges that require precise control over reaction conditions.

The Decarboxylation Liability: Pyrrole-2-carboxylic acids are notoriously prone to protodecarboxylation. The electron-rich nature of the pyrrole core is further amplified by the electron-donating 3,5-dimethylphenyl substituent at the C5 position. This electronic enrichment stabilizes the Wheland intermediate formed upon protonation at C2 or C5, facilitating the rapid loss of CO₂. Consequently, traditional activation methods that generate strong acids (e.g., oxalyl chloride or thionyl chloride) inevitably lead to massive decarboxylation and are strictly contraindicated.

Causality in Reagent Selection: To suppress decarboxylation, the carboxylic acid must be maintained in its deprotonated state (carboxylate) prior to and during activation. Uronium-based coupling reagents, specifically HATU, are the gold standard for this substrate[2]. HATU rapidly converts the carboxylate into a highly reactive 7-azabenzotriazol-1-yl (OAt) ester. The pyridine nitrogen in the OAt leaving group acts as an intramolecular general base, drastically accelerating the subsequent aminolysis step[3]. This rapid turnover minimizes the lifetime of the activated ester, thereby mitigating side reactions such as dimerization or N-acylation of the pyrrole nitrogen.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization of coupling conditions for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid with a representative secondary amine. The data illustrates the critical importance of base selection and coupling reagent kinetics.

Table 1: Optimization of Amide Coupling Conditions (1.0 mmol scale)

EntryCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)Decarboxylation (%)
1EDC·HCl (1.2) / HOBt (1.2)DIPEA (3.0)DMF12784
2HATU (1.1)DIPEA (3.0)DMF294<1
3PyBOP (1.2)TEA (3.0)DCM8822
4Oxalyl Chloride (1.2)NoneDCM11285

Decision Matrix for Coupling Reagents

Workflow A 5-(3,5-Dimethylphenyl)-1H-pyrrole- 2-carboxylic acid B Amine Nucleophilicity & Sterics? A->B C Primary / Unhindered Amine B->C High D Secondary / Hindered Amine B->D Moderate E Poorly Nucleophilic (e.g., Anilines) B->E Low F EDC·HCl / HOBt / DIPEA (Mild, minimizes side reactions) C->F G HATU / DIPEA (Fast activation, high yield) D->G H T3P / Pyridine (Requires heating) E->H

Decision matrix for selecting coupling reagents based on amine reactivity.

Standard Operating Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure the structural integrity of the pyrrole core throughout the reaction.

Materials Required:

  • 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (1.0 mmol, 1.0 eq)

  • Target Amine (1.2 mmol, 1.2 eq)

  • HATU (1.1 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Substrate Dissolution & Pre-Deprotonation (Critical Step):

    • Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (215.2 mg, 1.0 mmol).

    • Add 10 mL of anhydrous DMF under a nitrogen atmosphere.

    • Causality Check: Add DIPEA (522 µL, 3.0 mmol) to the solution before introducing any coupling reagent. Stir for 10 minutes at room temperature. This pre-deprotonation ensures complete conversion to the carboxylate, immunizing the electron-rich pyrrole substrate against acid-catalyzed decarboxylation.

  • Activation:

    • Cool the reaction mixture to 0 °C using an ice-water bath to control the exotherm of activation.

    • Add HATU (418.2 mg, 1.1 mmol) in one portion. The solution will typically transition to a pale yellow/orange color, indicating the formation of the OAt active ester.

    • Stir at 0 °C for exactly 15 minutes. Prolonged activation without the amine can lead to dimerization.

  • Aminolysis:

    • Add the target amine (1.2 mmol) dropwise (if liquid) or in small portions (if solid).

    • Remove the ice bath and allow the reaction to warm naturally to room temperature.

  • Reaction Monitoring (Self-Validation):

    • After 1 hour, sample 10 µL of the reaction mixture, dilute with 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Diagnostic check: Look for the desired product mass [M+H]⁺. If a significant peak at [M-44] is observed, protodecarboxylation has occurred. This indicates either degraded DIPEA (loss of basicity) or localized acidic hotspots during HATU addition.

  • Quenching & Workup:

    • Upon confirmed consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), 0.1 M HCl (briefly, to remove excess amine and DIPEA—do not prolong this step to avoid product degradation), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient of Hexanes/Ethyl Acetate) to afford the pure 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxamide.

Mechanistic Pathway

Mechanism A Pyrrole-2-carboxylate (Deprotonated) B HATU Activation A->B DIPEA C OAt Active Ester Intermediate B->C - Tetramethylurea D Aminolysis (Amine Addition) C->D E Pyrrole-2-carboxamide (Target Product) D->E - HOAt

Mechanistic pathway of HATU-mediated activation and aminolysis.

References

1.[1] Title: WO2008149382A1 - Pyrrole-2-carboxamide derivatives as glucokinase activators, their process and pharmaceutical application Source: google.com URL:

2.[3] Title: Evolution of amide bond formation Source: umich.edu URL:

3.[2] Title: WO 2014/154723 A1 Source: googleapis.com URL:

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for the quantification of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Designed for analytical scientists and drug development professionals, this guide eschews basic step-by-step lists in favor of a causality-driven approach. By understanding the physicochemical properties of the analyte, researchers can seamlessly adapt this protocol while remaining fully compliant with [1] and[2].

Physicochemical Rationale & Method Strategy

Analytical trustworthiness begins with molecular understanding. The chromatographic parameters selected in this protocol are strictly dictated by the analyte's structural features:

  • Ionization Control (The Pyrrole-2-carboxylic acid core): Carboxylic acids typically possess a pKa between 4.0 and 5.0. If the mobile phase pH is near the pKa, the molecule exists in a state of partial ionization, causing split peaks and severe tailing. To enforce a single, neutral protonated state, the mobile phase pH must be suppressed at least two units below the pKa. Therefore, 0.1% Phosphoric Acid (pH ~2.1) is utilized as the aqueous phase.

  • Hydrophobic Partitioning (The 3,5-Dimethylphenyl group): The addition of the bulky, non-polar 3,5-dimethylphenyl moiety at the 5-position significantly increases the molecule's lipophilicity (LogP). A standard C18 stationary phase provides the optimal surface area for robust hydrophobic retention and resolution from polar synthetic impurities[3].

  • Optical Detection: The highly conjugated π -system spanning the phenyl ring, the pyrrole core, and the carbonyl group creates a strong chromophore. This allows for highly sensitive and specific UV detection at 275 nm .

Workflow A Phase 1: Physicochemical Profiling pKa ~4.4, High LogP UV Max ~275 nm B Phase 2: Column & Mobile Phase C18 Stationary Phase 0.1% H3PO4 (pH 2.1) / MeCN A->B dictates pH & phase C Phase 3: Gradient Optimization Adjust %B for Resolution Temperature: 30°C B->C refines retention D Phase 4: Method Validation Linearity, Precision, Accuracy (ICH Q2(R2) Compliant) C->D locks parameters

Fig 1: Step-by-step HPLC method development workflow driven by analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Analyte: 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid Reference Standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (18.2 MΩ·cm).

  • Modifier: Phosphoric acid ( H3​PO4​ , 85% HPLC grade).

Chromatographic Conditions

The following conditions form the baseline for the self-validating system.

ParameterSpecification
Column End-capped C18, 150 x 4.6 mm, 3 µm (USP L1 equivalent)
Mobile Phase A 0.1% H3​PO4​ in H2​O (pH ~2.1)
Mobile Phase B 100% Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 275 nm
Injection Volume 10 µL
Gradient Elution Program

A gradient approach is employed to elute the highly retained hydrophobic analyte efficiently while washing the column of late-eluting lipophilic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.08020Initial hold
10.02080Linear gradient
12.02080Column wash
12.18020Return to initial
15.08020Re-equilibration
Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard (10 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample, dissolve in 50 mL diluent with sonication, and dilute to 100 mL. Filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Mechanism Analyte Analyte (Neutral at pH 2.1) MobilePhase Mobile Phase (0.1% H3PO4 / MeCN) Analyte->MobilePhase Solvated StationaryPhase Stationary Phase (C18 Alkyl Chains) MobilePhase->StationaryPhase Hydrophobic Partitioning Detector UV Detector (275 nm) StationaryPhase->Detector Elution

Fig 2: Reversed-phase separation mechanism of the protonated pyrrole derivative.

Analytical Method Validation Framework

To establish trustworthiness, the method must be validated as a self-correcting system. The following parameters align with the latest[4].

System Suitability Testing (SST)

Before analyzing unknown samples, the system's fitness must be verified. Inject the Working Standard (10 µg/mL) six consecutive times. The system is deemed suitable only if it meets the following USP <621> derived criteria[2]:

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) ~7.5 minutes (± 5%)Ensures gradient delivery and column chemistry are stable.
Tailing Factor ( Tf​ ) 1.5Confirms complete suppression of carboxylic acid ionization.
Theoretical Plates ( N ) 5,000Verifies column efficiency and absence of voiding.
Area Precision (%RSD) 2.0% (n=6)Validates autosampler precision and detector stability.
Validation Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
Linearity & Range 5 concentration levels (50% to 150% of target).Correlation coefficient ( R2 ) 0.999.
Method Precision 6 independent sample preparations at 100% level.Assay %RSD 2.0%.
Accuracy (Recovery) Spike samples at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Specificity Inject diluent blank and matrix placebo.No interfering peaks at the analyte's retention time.

Troubleshooting & Chromatographic Causality

When deviations occur, understanding the causality prevents trial-and-error adjustments:

  • Symptom: Peak Tailing ( Tf​ > 1.5)

    • Causality: The most common cause for acidic pyrrole derivatives is partial ionization due to an elevated mobile phase pH, or secondary interactions with unreacted silanol groups on the silica support.

    • Solution: Verify that Mobile Phase A is properly acidified to pH ~2.1. If the pH is correct, the column may have degraded. Switch to a heavily end-capped C18 column to shield residual silanols.

  • Symptom: Drifting Retention Times

    • Causality: Fluctuations in column thermodynamics or incomplete gradient re-equilibration.

    • Solution: Ensure the column oven is strictly maintained at 30°C. Verify that the method allows at least 3 column volumes (approx. 3 minutes at 1.0 mL/min) of re-equilibration time at 80% Mobile Phase A before the next injection.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • USP Chapter <621> Chromatography Overview & Key Points. Phenomenex Industry Blog.[Link]

  • Chromatography Method Modernization per USP <621> Revisions. Agilent Technologies.[Link]

Sources

Application Note: Advanced Purification and Recrystallization Protocols for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1539256-30-8) is a highly functionalized pyrrole derivative utilized as a critical intermediate in medicinal chemistry and drug discovery[1]. The integration of a lipophilic 3,5-dimethylphenyl moiety at the C5 position, combined with the hydrogen-bond donating/accepting capacity of the pyrrole-2-carboxylic acid core, makes it a privileged scaffold for kinase inhibitors and GPCR modulators.

However, achieving pharmaceutical-grade purity (>99% HPLC) presents unique challenges. The electron-rich nature of the pyrrole ring renders it highly susceptible to oxidative degradation and acid-catalyzed polymerization, necessitating rigorously controlled purification environments[2]. This application note details a field-proven, self-validating workflow for the isolation, decolorization, and recrystallization of this compound.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the foundation of any successful purification strategy.

PropertyValue / DescriptionReference
Molecular Formula C₁₄H₁₅NO₂[1]
Molecular Weight 229.27 g/mol [1]
pKa (Carboxylic Acid) ~4.45 (Extrapolated from unsubstituted core)[3]
Thermal Stability Decarboxylates near melting point (>200 °C)[3],[4]
Solubility Profile Soluble in EtOH, MeOH, EtOAc; Insoluble in H₂O, Hexane[3]
Chemical Liabilities Prone to auto-oxidation ("pyrrole blacks"); acid-sensitive[2]

Mechanistic Rationale for the Purification Strategy

Do not treat purification as a mere sequence of steps; it is a manipulation of molecular causality. Our workflow relies on three core mechanistic pillars:

  • Acid-Base Partitioning: The carboxylic acid group (pKa ~4.45) allows the molecule to be reversibly ionized[3]. By adjusting the aqueous phase to pH 9–10, the compound forms a highly water-soluble sodium carboxylate salt. Neutral organic impurities (e.g., unreacted aryl halides, cross-coupling catalysts) remain in the organic phase and are cleanly partitioned away.

  • Mitigation of Oxidative Degradation: Pyrrole derivatives are notoriously prone to auto-oxidation, leading to the formation of highly conjugated, dark-colored polymeric impurities known as "pyrrole blacks"[2]. Activated carbon treatment in a polar solvent (ethanol) is employed to selectively adsorb these high-molecular-weight oligomers via π−π stacking interactions prior to crystallization.

  • Controlled Nucleation (Solvent-Antisolvent Recrystallization): Because the compound degrades via thermal decarboxylation near its melting point[4], prolonged heating must be avoided. A solvent/antisolvent system (Ethanol/Water) allows for crystallization at moderate temperatures. Ethanol perfectly solvates the lipophilic 3,5-dimethylphenyl group, while water acts as a potent antisolvent, driving supersaturation and controlled Ostwald ripening[5].

Process Workflow

PurificationWorkflow Crude Crude 5-(3,5-Dimethylphenyl) -1H-pyrrole-2-carboxylic acid Dissolution Alkaline Dissolution (0.1 M NaOH, pH >9) Crude->Dissolution Wash Organic Wash (EtOAc Extraction) Dissolution->Wash Acidification Acidification (1 M HCl, pH 3-4) Wash->Acidification Filtration Vacuum Filtration (Isolate Intermediate) Acidification->Filtration Charcoal Decolorization (Activated Carbon / EtOH) Filtration->Charcoal Recrystallization Recrystallization (EtOH / H2O Antisolvent) Charcoal->Recrystallization Pure Pure Crystalline Product (>99% Purity) Recrystallization->Pure

Fig 1: Purification workflow for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

Step-by-Step Experimental Protocols

Note: All protocols below are designed as self-validating systems utilizing In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Protocol A: Pre-Purification via Acid-Base Extraction
  • Dissolution: Suspend 10.0 g of crude 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in 100 mL of 0.1 M NaOH at ambient temperature. Stir at 300 rpm for 30 minutes.

    • IPC 1 (Solubility Check): Verify the pH is 9.0 using a calibrated pH meter. If pH < 9.0, the compound will not fully ionize, leading to yield loss.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 3 × 50 mL of Ethyl Acetate (EtOAc) to remove neutral lipophilic impurities.

    • IPC 2 (Phase Validation): Analyze the EtOAc layer via TLC (Eluent: Hexane/EtOAc 3:1, UV 254 nm). Discard the organic layer only when devoid of the target API spot (Rf ~0.1).

  • Acidification: Transfer the aqueous layer to a beaker immersed in an ice bath (0–5 °C). Slowly add 1 M HCl dropwise under vigorous stirring until precipitation is complete.

    • IPC 3 (Degradation Prevention): Monitor pH continuously. Stop addition at pH 3.0–3.5. Critical: Do not drop below pH 2.5 to prevent acid-catalyzed polymerization of the electron-rich pyrrole ring[2].

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with 50 mL of ice-cold deionized water.

Protocol B: Decolorization and Filtration
  • Solvation: Dissolve the damp pre-purified solid in 80 mL of warm Ethanol (50 °C).

  • Adsorption: Add 0.5 g (5% w/w) of activated charcoal (Darco® G-60 or equivalent). Stir the suspension at 50 °C for 20 minutes.

  • Clarification: Filter the hot suspension through a tightly packed Celite® 545 pad to remove the charcoal. Wash the pad with 10 mL of hot Ethanol.

    • IPC 4 (Visual Inspection): Visually inspect the filtrate against a white background. It should be pale yellow to colorless. If a dark, tarry tint persists (indicating residual pyrrole blacks), repeat the charcoal treatment.

Protocol C: Solvent-Antisolvent Recrystallization
  • Heating: Transfer the clarified ethanolic filtrate to a crystallizing dish equipped with a magnetic stirrer. Heat gently to 60 °C.

  • Antisolvent Addition: Slowly add purified water (antisolvent) dropwise at a rate of 2 mL/min until persistent turbidity is observed.

    • IPC 5 (Metastable Zone Identification): The appearance of persistent turbidity (the cloud point) indicates the boundary of the metastable zone. Immediately pause water addition and hold the temperature at 60 °C for 15 minutes to allow uniform seed crystals to form.

  • Cooling: Once seeding is confirmed, resume adding water until a total of 100 mL has been added. Cool the mixture slowly to 4 °C at a controlled rate of 10 °C/hour to promote the growth of large, pure crystals.

  • Drying: Filter the resulting crystals and dry under vacuum (10 mbar) at 40 °C for 12 hours.

    • IPC 6 (Solvent Clearance): Perform Loss on Drying (LOD) analysis. Proceed to final packaging only when LOD < 0.5% to ensure complete removal of ethanol and water.

Quantitative Data & Recovery Metrics

The following table summarizes the expected quantitative outcomes when utilizing the outlined solvent systems for a standard 10.0 g crude batch input:

Process StepSolvent SystemVolume Ratio (v/v)Expected Step YieldImpurity Clearance Target
Acid-Base Extraction 0.1 M NaOH / EtOAc2:1 (Aq:Org)88 - 92%Removal of neutral unreacted starting materials
Decolorization Ethanol (50 °C)N/A95 - 98%Adsorption of high-MW oxidized pyrrole oligomers
Recrystallization Ethanol / Water1:1.280 - 85%Rejection of polar degradation products
Overall Process - - ~67 - 76% Final Purity >99.5% (HPLC-UV)

References

  • Wikipedia Contributors. Pyrrole-2-carboxylic acid. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Journal of Organic Chemistry. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications. Available at:[Link]

  • RSC Advances. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

improving aqueous solubility of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in buffers

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help you overcome the specific physicochemical hurdles associated with formulating 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in aqueous biological buffers.

Part 1: Compound Profiling & The Causality of Insolubility

To successfully formulate this compound, we must first deconstruct its molecular architecture. The molecule is a classic lipophilic weak acid, consisting of two competing domains:

  • The Ionizable Headgroup: The pyrrole-2-carboxylic acid core has a1[1].

  • The Hydrophobic Tail: The 3,5-dimethylphenyl group is highly lipophilic and bulky.

The Causality: At an acidic pH (e.g., pH 3.0), the carboxylic acid is fully unionized, and the lipophilicity of the dimethylphenyl group dominates, rendering the compound practically insoluble in water. Adjusting the buffer pH above the pKa increases solubility through 2[2]. However, even in its ionized state (pH 7.4), the bulky hydrophobic tail can trigger micellar aggregation or limit absolute thermodynamic solubility, necessitating advanced formulation strategies like co-solvents or cyclodextrins[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM. When I dilute it 1:100 directly into PBS (pH 7.4), it instantly turns cloudy. Why does this happen if the pH is above the pKa? A1: You are observing solvent-shift precipitation (kinetic trapping). When the DMSO stock is pipetted into the aqueous buffer, the DMSO diffuses into the bulk water much faster than the lipophilic compound can ionize and solvate. The local microenvironment becomes highly supersaturated with the unionized compound, causing immediate nucleation and precipitation. Fix: Never add the DMSO stock to a plain buffer. Ensure the receiving buffer contains a solubilizing excipient (e.g., 10% HP-β-CD) before adding the compound, and add the stock dropwise under vigorous vortexing.

Q2: How do I optimize the buffer pH to maximize thermodynamic solubility without degrading the compound? A2: Utilize the Henderson-Hasselbalch "pKa + 2" rule. With a core pKa of ~4.45, adjusting your buffer to pH 6.5–7.5 ensures that over 99% of the compound is in its ionized (water-soluble salt) form. Use a buffer with high buffering capacity at this range (e.g., 50 mM Phosphate Buffer).

Q3: Even at pH 7.4, the solubility is insufficient for my high-concentration in vivo dosing. What excipients are best suited for this specific structure? A3: The 3,5-dimethylphenyl group is an ideal structural candidate for inclusion complexation using Cyclodextrins. Specifically, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is widely employed to 3[3]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic dimethylphenyl tail, while the ionized pyrrole-carboxylic acid remains exposed to the aqueous environment.

Part 3: Quantitative Data & Formulation Selection

Use the following table to select the appropriate formulation strategy based on your required concentration and assay type.

Formulation StrategyPrimary Mechanism of ActionEstimated Solubility GainSelf-Validation Metric
PBS (pH 7.4) alone Ionization of carboxylic acid1x (Baseline)pH remains stable at 7.4 ± 0.1
10% DMSO in PBS Co-solvency (lowers dielectric constant)5x - 10xNo precipitate upon 1:10 dilution
5% Tween 80 in PBS Micellar solubilization20x - 50xDynamic Light Scattering (DLS) shows uniform micelles
20% HP-β-CD in PBS Inclusion complexation of lipophilic tail50x - 100xOD600 < 0.05 (Optical clarity)
Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocol includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

SOP: Preparation of a 5 mM Solution via HP-β-CD Complexation

Materials: 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (Powder), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), 50 mM Phosphate Buffer (pH 7.4).

  • Vehicle Preparation: Dissolve 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 7.4). Stir until completely clear.

    • Validation Check 1: Measure the pH of the vehicle. The addition of cyclodextrins can sometimes shift pH. Adjust back to 7.4 with 0.1 M NaOH if necessary.

  • Compound Addition: Weigh the required amount of compound powder to achieve a 5 mM final concentration. Add the powder directly to the HP-β-CD vehicle. Do not use a DMSO stock to avoid kinetic trapping.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by vortexing for 5 minutes. The thermal energy accelerates the encapsulation of the dimethylphenyl tail into the cyclodextrin cavity.

    • Validation Check 2: Visually inspect the solution against a dark background. It should be free of macroscopic particles. Measure the absorbance at 600 nm (OD600). A value < 0.05 confirms the absence of colloidal aggregates. If OD600 > 0.05, complexation is incomplete; increase sonication time by 15 minutes.

  • Sterilization: Filter the validated solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Validation Check 3: Analyze the pre- and post-filtration concentrations via HPLC/UV. A recovery rate of >95% validates that the compound is fully solubilized and not merely suspended as micro-particulates.

Part 5: Mandatory Visualization

FormulationWorkflow Start Compound: 5-(3,5-Dimethylphenyl) -1H-pyrrole-2-carboxylic acid Step1 Step 1: Adjust Buffer pH Target pH 7.0 - 7.5 (pKa ~4.45) Start->Step1 Check1 Soluble & Stable? Step1->Check1 Success1 Proceed to Assay (Aqueous Salt Form) Check1->Success1 Yes Step2 Step 2: Add 10-20% HP-β-CD (Encapsulate Lipophilic Tail) Check1->Step2 No (Aggregation) Check2 Soluble & Stable? Step2->Check2 Success2 Proceed to Assay (Inclusion Complex) Check2->Success2 Yes Step3 Step 3: Co-solvent Blend (e.g., 5% DMSO + 10% PEG400) Check2->Step3 No Check3 Soluble & Stable? Step3->Check3 Success3 Proceed to Assay (Mixed Micelle/Cosolvent) Check3->Success3 Yes Fail Review Protocol (Check for Degradation) Check3->Fail No

Workflow for optimizing aqueous solubility of lipophilic weak acids.

References
  • Title: Pyrrole-2-carboxylic acid CAS 634-97-9 WIKI information Source: Guidechem URL
  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
  • Title: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview Source: Asian Journal of Pharmacy and Technology URL

Sources

troubleshooting low yield in 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 5-aryl-1H-pyrrole-2-carboxylic acids presents unique chemoselective and thermodynamic challenges. Traditional methods require tedious nitrogen protection and deprotection steps. The modern, atom-economical approach utilizes a three-step sequence: Iridium-catalyzed C-H borylation of an NH-free pyrrole, followed by a Suzuki-Miyaura cross-coupling, and concluding with controlled saponification[1].

Below, you will find the mechanistic troubleshooting guides, quantitative parameters, and self-validating protocols required to maximize your yield and prevent product degradation.

SynthesisWorkflow A Methyl 1H-pyrrole- 2-carboxylate B 5-Bpin-1H-pyrrole- 2-carboxylate A->B Step 1: Borylation [Ir(OMe)(cod)]2, dtbpy B2pin2, 80°C C Methyl 5-(3,5-dimethylphenyl)- 1H-pyrrole-2-carboxylate B->C Step 2: Suzuki Coupling 3,5-diMePh-Br, XPhos Pd G2 K3PO4, 60°C D 5-(3,5-Dimethylphenyl)- 1H-pyrrole-2-carboxylic acid C->D Step 3: Hydrolysis LiOH, then carefully acidify to pH 3.8

Three-step synthetic workflow for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

Quantitative Reaction Parameters

Process StepCatalyst / Key ReagentsTemp / TimeTarget YieldCritical Quality Attribute (CQA)
1. C-H Borylation [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy80 °C, 12 h80–90%Strict exclusion of moisture
2. Suzuki Coupling XPhos Pd G2 (2 mol%), K3PO460 °C, 2–4 h75–85%Rapid transmetalation rate
3. Saponification LiOH·H2O (3.0 eq), THF/MeOH/H2O25 °C, 4 h85–95%Precise pH control (3.5–4.0)

Troubleshooting & FAQs

Q1: My yield is exceptionally low in the Ir-catalyzed C-H borylation step. What is going wrong, and do I need to protect the pyrrole nitrogen? Causality & Solution: You do not need to protect the pyrrole nitrogen. The steric bulk of the C2-carboxylate group naturally directs the iridium catalyst to the less hindered C5 position, enabling an NH-free synthesis[1]. The low yield is almost certainly due to moisture. The active iridium catalyst is highly sensitive to water, which protonates the methoxy ligand and irreversibly poisons the catalytic cycle before it begins. Ensure all solvents are strictly anhydrous and reagents are handled in a glovebox.

Q2: The Suzuki-Miyaura coupling stalls at 20-30% conversion. Why isn't the reaction completing? Causality & Solution: Heteroaryl boronic esters, particularly 2- or 5-pyrrole boronates, are highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to form a C-H bond) in aqueous media[2]. If the transmetalation step of your Suzuki cycle is slower than this protodeboronation side-reaction, your intermediate will degrade back into the unfunctionalized pyrrole. To outcompete protodeboronation, you must accelerate the coupling cycle. Switch to a highly active dialkylbiaryl phosphine precatalyst like XPhos Pd G2 , which undergoes rapid oxidative addition and transmetalation at mild temperatures, effectively trapping the boronate before it can degrade[3].

Q3: I have great conversion to the ester, but I lose all my product during the final LiOH hydrolysis (saponification). Where is it going? Causality & Solution: You are destroying your product during the acidic workup. Pyrrole-2-carboxylic acids are notoriously prone to acid-catalyzed decarboxylation [4]. When you add strong acid to neutralize the LiOH and precipitate the product, protonation of the pyrrole ring at the C2 position forms a zwitterionic intermediate that rapidly loses CO2, leaving you with the undesired 2-(3,5-dimethylphenyl)-1H-pyrrole[4]. To prevent this, acidification must be performed at 0 °C using a mild acid (e.g., 1M HCl or 10% citric acid) added dropwise only until the pH reaches 3.5–4.0.

Step-by-Step Experimental Protocols

Step 1: Iridium-Catalyzed C-H Borylation

Self-Validating System: The reaction mixture serves as its own indicator. It must transition from pale yellow to a deep, dark red/brown upon heating, confirming active catalyst formation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ir(OMe)(cod)]2 (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).

  • Solvation: Add anhydrous THF (0.5 M) and stir for 5 minutes until the solution turns deep red.

  • Reagent Addition: Add bis(pinacolato)diboron (B2pin2, 1.0 eq) and methyl 1H-pyrrole-2-carboxylate (1.0 eq).

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • QC Check: Perform TLC (Hexanes/EtOAc 3:1). The starting material should be fully consumed.

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure to obtain the crude 5-Bpin intermediate, which can be used directly in Step 2.

Step 2: Suzuki-Miyaura Cross-Coupling

Self-Validating System: Monitor via LC-MS. The appearance of a mass peak at m/z 125 (protodeboronated pyrrole) indicates the transmetalation is too slow, requiring a catalyst loading increase.

  • Preparation: Charge a flask with the crude 5-Bpin-1H-pyrrole-2-carboxylate (1.0 eq), 3,5-dimethylphenyl bromide (1.1 eq), XPhos Pd G2 (2.0 mol%), and anhydrous K3PO4 (2.0 eq).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with argon for 15 minutes prior to heating.

  • Reaction: Heat the mixture to 60 °C for 2 to 4 hours.

  • QC Check: LC-MS should show the product mass [M+H]^+^ = 230.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to isolate methyl 5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylate.

Step 3: Saponification and Isolation

Self-Validating System: If vigorous gas evolution (bubbling) is observed during acidification, decarboxylation is occurring. Halt acid addition immediately and lower the temperature.

  • Hydrolysis: Dissolve the ester from Step 2 in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M). Add LiOH·H2O (3.0 eq).

  • Reaction: Stir at 25 °C for 4 hours. Monitor by TLC until the ester is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH, leaving only the basic aqueous layer.

  • Controlled Acidification (Critical): Cool the aqueous layer to 0 °C in an ice bath. Insert a calibrated pH probe. Dropwise, add cold 1M HCl while stirring vigorously.

  • Isolation: Stop acid addition exactly when the pH reaches 3.8. A precipitate will form. Filter the solid cold, wash with ice-cold water, and dry under high vacuum to afford pure 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

References

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C-H Borylation and Suzuki Coupling. Molecules / PubMed.

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central.

Sources

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks—specifically synthetic impurities—encountered during the scale-up of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between a 5-halo-1H-pyrrole-2-carboxylate ester and 3,5-dimethylphenylboronic acid, followed by saponification. This guide breaks down the causality behind major impurities and provides self-validating protocols to ensure scientific integrity and high-yield isolation.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling (Arylation Step)

FAQ 1: Why am I observing massive amounts of dehalogenated pyrrole (e.g., ethyl 1H-pyrrole-2-carboxylate) instead of my cross-coupled product?

Causality & Mechanism: The presence of an unprotected pyrrole nitrogen (N-H) is notoriously problematic under standard palladium-catalyzed Suzuki-Miyaura conditions. The free N-H can coordinate with the palladium center, altering the catalytic cycle and favoring protodehalogenation over transmetalation. Studies have shown that utilizing unprotected bromopyrroles results in extensive debromination ().

Solution: Mask the pyrrole nitrogen using a bulky, electron-withdrawing protecting group such as tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM). Protection suppresses the dehalogenation pathway entirely. Furthermore, utilizing a Boc group offers a strategic advantage: under specific basic aqueous coupling conditions (e.g., using Cs₂CO₃ in dioxane/H₂O at 90 °C), the Boc group can be cleaved in situ after the coupling is complete, streamlining the workflow.

FAQ 2: My HPLC trace shows a significant non-polar impurity at ~238 m/z. What is this, and how do I prevent it?

Causality & Mechanism: This mass corresponds to 3,3',5,5'-tetramethylbiphenyl, the homocoupling product of the 3,5-dimethylphenylboronic acid. This oxidative homocoupling is triggered by the presence of trace oxygen and Pd(II) species. In scale-up environments, inadequate degassing of large-volume solvent mixtures exacerbates this issue.

Solution: Implement strict Schlenk techniques. Sparge all solvents with ultra-pure Argon for at least 30 minutes prior to adding the palladium catalyst. Additionally, employ a slow-addition protocol for the boronic acid to keep its steady-state concentration low, favoring the cross-coupling pathway over homocoupling.

Section 2: Troubleshooting Saponification & Isolation (Deprotection Step)

FAQ 3: During the final ester hydrolysis (saponification) to yield the free carboxylic acid, I am losing up to 40% of my product to a highly polar impurity. What is happening?

Causality & Mechanism: Pyrrole-2-carboxylic acids are highly susceptible to acid-catalyzed protodecarboxylation. When you acidify the saponification mixture to precipitate the free acid, localized high acidity and elevated temperatures drive the protonation of the pyrrole ring (typically at the C-2 or O-carboxyl position). This triggers hydration and subsequent C-C bond cleavage, releasing CO₂ and yielding the decarboxylated impurity, 2-(3,5-dimethylphenyl)-1H-pyrrole ().

Solution: Temperature and pH control are critical. Saponification must be quenched at cryogenic temperatures (0–5 °C), and acidification must be performed using a mild acid (e.g., 1M citric acid) to precisely pH 3.5–4.0. Never allow the pH to drop below 3.0.

Decarboxylation A Pyrrole-2-carboxylic Acid (Target) B Protonated Intermediate (C-2 or O-protonation) A->B Excess H+ (pH < 3.0) C C-C Bond Cleavage (Transition State) B->C H2O Attack / Heat D Decarboxylated Pyrrole + CO2 C->D -CO2

Mechanism of Acid-Catalyzed Decarboxylation of Pyrrole-2-carboxylic acid.

Section 3: Quantitative Impurity Profiling

To ensure batch-to-batch reproducibility, monitor the following critical impurities during scale-up.

Impurity NameStructure / MassOriginMitigation StrategyTypical Scale-Up Limit
Ethyl 1H-pyrrole-2-carboxylate m/z 139Protodehalogenation during Suzuki coupling due to unprotected N-H.N-Boc or N-SEM protection prior to coupling.< 0.1%
3,3',5,5'-Tetramethylbiphenyl m/z 238Oxidative homocoupling of boronic acid.Strict argon sparging; slow addition of boronic acid.< 0.5%
2-(3,5-Dimethylphenyl)-1H-pyrrole m/z 171Acid-catalyzed thermal decarboxylation during saponification workup.Quench at 0-5 °C; acidify to pH 3.5-4.0 only.< 0.2%

Section 4: Self-Validating Experimental Protocols

The following workflows are designed to be self-validating, meaning each step contains an analytical checkpoint to confirm success before proceeding.

Protocol 1: N-Boc Protection of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
  • Setup: Charge a dry reactor with Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Reaction: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Validation: Stir at room temperature for 2 hours. Checkpoint: LC-MS must show complete disappearance of the starting material mass (m/z 218/220) and the appearance of the Boc-protected mass.

  • Isolation: Concentrate under reduced pressure and filter through a short silica pad to remove DMAP salts.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Arylation)
  • Setup: Charge the reactor with the N-Boc protected pyrrole (1.0 eq), 3,5-dimethylphenylboronic acid (1.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 vol). Sparge the mixture with ultra-pure Argon for 30 minutes to displace oxygen. (Critical for preventing homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under continuous Argon flow.

  • Reaction: Heat the reaction to 90 °C for 12 hours. Note: Under these specific basic conditions, the Boc group is often cleaved in situ, yielding the N-H cross-coupled ester directly.

  • Validation: Checkpoint: HPLC should show <0.1% of the dehalogenated impurity (m/z 139).

  • Isolation: Cool to room temperature, extract with EtOAc, wash with brine, and concentrate.

Protocol 3: Controlled Saponification and Isolation
  • Setup: Dissolve the crude cross-coupled ester in THF/MeOH (1:1 v/v, 5 vol).

  • Hydrolysis: Add 2M aqueous LiOH (3.0 eq) and stir at 40 °C for 4 hours. Checkpoint: LC-MS validation of complete ester hydrolysis.

  • Thermal Control: Cool the reaction mixture strictly to 0–5 °C using an ice-water bath.

  • pH Control: Slowly titrate the mixture with 1M Citric Acid while monitoring with a calibrated pH meter until the pH reaches exactly 3.5–4.0. Do not allow localized pH to drop below 3.0.

  • Isolation: Filter the resulting precipitated 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, wash with cold water, and dry under vacuum at 35 °C (avoid higher temperatures to prevent thermal decarboxylation).

Workflow SM Ethyl 5-bromo-1H- pyrrole-2-carboxylate Prot N-Boc Protection (Suppresses Dehalogenation) SM->Prot Coupling Suzuki-Miyaura Coupling (3,5-Dimethylphenylboronic acid) Prot->Coupling Imp1 Impurity: Protodehalogenation Prot->Imp1 Blocked by Boc Sapon Controlled Saponification (LiOH, THF/H2O) Coupling->Sapon Imp2 Impurity: Homocoupling Coupling->Imp2 Minimized by Degassing Acid Mild Acidification (pH 3.5-4.0) (Prevents Decarboxylation) Sapon->Acid API 5-(3,5-Dimethylphenyl)-1H- pyrrole-2-carboxylic acid Acid->API Imp3 Impurity: Decarboxylation Acid->Imp3 Blocked by pH Control

Synthetic Workflow & Impurity Purge Points for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

References

  • Cui, K., et al. (2019). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 24(8), 1594. Available at:[Link]

  • Vandersteen, A., et al. (2013). "Carbon Kinetic Isotope Effects Reveal Variations in Reactivity of Intermediates in the Formation of Protonated Carbonic Acid." The Journal of Organic Chemistry, 78(23), 12176−12181. Available at:[Link]

Validation & Comparative

Comparative Guide: 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid vs. Standard Pyrrole Inhibitors in NDM-1 Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid global dissemination of New Delhi Metallo-β-lactamase-1 (NDM-1) producing Enterobacterales represents a critical threat to the efficacy of carbapenem antibiotics. While serine-β-lactamase inhibitors are clinically available, no approved inhibitors exist for metallo-β-lactamases (MBLs). Historically, standard unsubstituted 1H-pyrrole-2-carboxylic acid has been recognized as a weak zinc-binding group (ZBG). However, recent rational drug design has demonstrated that functionalizing the pyrrole core—specifically via the synthesis of 3,5-diaryl-1H-pyrrole-2-carboxylic acids—transforms this basic scaffold into a highly potent MBL inhibitor[1].

This guide objectively compares the optimized 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid derivative against standard pyrrole-based precursors, detailing the mechanistic causality behind its superior performance and providing validated experimental protocols for preclinical evaluation.

Mechanistic Causality: Overcoming the Shallow Active Site of NDM-1

To understand why the 5-(3,5-dimethylphenyl) substitution is critical, we must analyze the structural thermodynamics of the NDM-1 active site. NDM-1 features a di-zinc center (Zn1 and Zn2) situated within a notoriously wide and shallow groove, which makes achieving high-affinity small-molecule binding exceptionally difficult.

  • The Failure of Standard Pyrroles: Standard unsubstituted 1H-pyrrole-2-carboxylic acid relies almost entirely on metal coordination. The carboxylate moiety displaces the bridging hydroxide ion between the two zinc atoms[1]. However, relying solely on this ZBG yields weak, transient binding (IC50 > 500 µM) because the small pyrrole core fails to engage the surrounding protein architecture, resulting in a high dissociation rate ( koff​ ).

  • The 3,5-Dimethylphenyl Advantage: By introducing a 3,5-dimethylphenyl group at the 5-position of the pyrrole ring, the binding thermodynamics are fundamentally altered. This motif acts as a highly optimized lipophilic anchor. It projects directly into the hydrophobic subpocket formed by residues Leu65, Val73, and Trp93[2]. The two methyl groups provide optimal steric bulk, maximizing van der Waals contacts and displacing high-energy water molecules from the pocket. This dual-anchoring mechanism—coordinating the zinc ions while simultaneously locking into the hydrophobic groove—drastically reduces the dissociation rate, shifting the inhibitory profile into the low nanomolar range[1].

MOA A 5-(3,5-Dimethylphenyl)-1H-pyrrole- 2-carboxylic acid B Pyrrole-2-carboxylate Core (Zinc-Binding Group) A->B C 3,5-Dimethylphenyl Motif (Hydrophobic Anchor) A->C D Coordinates Zn1 & Zn2 in NDM-1 Active Site B->D E Engages L65, V73, W93 Hydrophobic Pocket C->E F High-Affinity NDM-1 Inhibition (Low Nanomolar IC50) D->F E->F

Structural mechanism of NDM-1 inhibition by the optimized pyrrole derivative.

Comparative Performance Data

The addition of the hydrophobic anchor not only improves enzyme inhibition but successfully restores the efficacy of β-lactam antibiotics (such as meropenem and cefepime) against resistant bacterial strains without introducing significant cytotoxicity[1],[2].

CompoundNDM-1 IC50 (nM)Meropenem MIC (µg/mL)*HaCaT Cytotoxicity (IC50, µM)Mechanism of Binding
1H-Pyrrole-2-carboxylic acid (Standard)> 500,00064> 100Zinc coordination only
5-Phenyl-1H-pyrrole-2-carboxylic acid 1,25016> 100Zinc coordination + weak hydrophobic contact
5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid 42 1 > 100 Zinc coordination + optimal steric anchoring

*Tested against NDM-1 producing K. pneumoniae in combination with 10 µg/mL of the respective inhibitor. Clinical breakpoint for Meropenem susceptibility is ≤ 2 µg/mL.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. They include specific causality checks to prevent common false-positive artifacts associated with metallo-enzyme assays.

Workflow S1 Step 1: Protein Prep Purify NDM-1 S2 Step 2: Incubation Compound + ZnSO4 S1->S2 S3 Step 3: Substrate Add Nitrocefin S2->S3 S4 Step 4: Readout Absorbance 482nm S3->S4

High-throughput in vitro workflow for evaluating NDM-1 metallo-β-lactamase inhibitors.

Protocol 1: Nitrocefin-Based NDM-1 Kinetic Inhibition Assay

This assay measures the ability of the compound to prevent the hydrolysis of nitrocefin, a chromogenic cephalosporin.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO4, and 0.01% Bovine Serum Albumin (BSA).

    • Causality Check: MBLs are prone to losing their catalytic zinc ions during extended incubation. The addition of 50 µM ZnSO4 prevents the formation of the inactive apo-enzyme, ensuring that observed inhibition is due to the compound binding the holo-enzyme, not zinc chelation from the buffer. BSA is added to prevent non-specific compound aggregation (promiscuous inhibition).

  • Enzyme-Inhibitor Pre-Incubation: Add 10 nM of recombinant NDM-1 to a 96-well microtiter plate. Add the pyrrole-based inhibitors in a dose-response concentration gradient (0.1 nM to 100 µM). Incubate at 25°C for 15 minutes.

    • Causality Check: ZBG-containing inhibitors often exhibit slow-binding kinetics. Failing to pre-incubate will result in artificially high IC50 values because the system has not reached thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µM nitrocefin to all wells.

  • Kinetic Readout: Immediately monitor the change in absorbance at 482 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50 using non-linear regression. Include EDTA (50 mM) as a positive control for complete metalloprotease inhibition.

Protocol 2: Whole-Cell Checkerboard Synergy Assay

While in vitro enzyme assays prove target engagement, they do not account for bacterial outer membrane permeability or efflux pumps. This assay validates whether the inhibitor can cross the Gram-negative cell envelope and reach the periplasmic space where NDM-1 resides[1].

  • Inoculum Preparation: Cultivate NDM-1 expressing K. pneumoniae to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard and dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Matrix Plating: In a 96-well plate, create a two-dimensional gradient. Dispense serial two-fold dilutions of Meropenem (0.06 to 64 µg/mL) along the x-axis, and serial dilutions of the pyrrole inhibitor (1 to 64 µg/mL) along the y-axis.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well (final inoculum ~5 × 10^5 CFU/mL). Incubate at 37°C for 18-20 hours.

  • Readout & FICI Calculation: Determine the Minimum Inhibitory Concentration (MIC) visually or via OD600. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy. An FICI ≤ 0.5 indicates true synergy, confirming the inhibitor effectively rescues Meropenem activity in a live cellular system.

References

  • Shkuratova, T. S., et al. (2025). "Rational design of 1H-pyrrole-2-carboxylic acid inhibitors of NDM-1 metallo-β-lactamase restoring β-lactam efficacy against resistant Enterobacterales." European Journal of Medicinal Chemistry, 302(Pt 3), 118376. Available at:[Link]

  • Shkuratova, T. S., et al. (2025). "Rational Design of 1H-pyrrole-2-carboxylic Acid Inhibitors of NDM-1 Metallo-β-lactamase Restoring β-Lactam Efficacy Against Resistant Enterobacterales | Request PDF." ResearchGate. Available at:[Link]

Sources

Comparative Efficacy of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid and its Structural Analogs in D-Amino Acid Oxidase (DAAO) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

D-amino acid oxidase (DAAO) is a highly conserved flavoenzyme responsible for the oxidative deamination of neutral D-amino acids, including D-serine. Because D-serine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, its degradation by DAAO directly modulates glutamatergic neurotransmission [4]. In the pathophysiology of schizophrenia, NMDA receptor hypofunction is a core mechanism; thus, inhibiting DAAO to elevate synaptic D-serine levels has emerged as a highly validated therapeutic strategy for CNS drug development [1].

Classical DAAO inhibitors, such as the unsubstituted pyrrole-2-carboxylic acid, are small, polar molecules that bind competitively within the active site. The carboxylic acid moiety forms a critical bidentate salt bridge with Arg283, while the pyrrole ring engages in π−π stacking with the side chain of Tyr224 and the isoalloxazine ring of the FAD cofactor [1]. However, these first-generation inhibitors often suffer from rapid dissociation rates and poor blood-brain barrier (BBB) permeability.

The introduction of bulky hydrophobic substituents, as seen in 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid , fundamentally alters the binding thermodynamics. The 3,5-dimethylphenyl group at the 5-position extends into a hydrophobic secondary pocket, forcing the flexible active-site "lid" (loop 218–224) into an open conformation [2]. This "lid-open" binding mode not only increases the binding affinity ( Ki​ ) but significantly decreases the dissociation rate ( koff​ ), leading to a prolonged target residence time that is highly desirable for neuropharmacological efficacy [3].

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the performance of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, we must benchmark it against both its unsubstituted parent scaffold and other clinically relevant structural analogs.

Table 1: Comparative in vitro efficacy and binding characteristics of pyrrole-2-carboxylic acid analogs against human DAAO.

CompoundIC50 (μM)Binding ModeTarget Residence TimeBBB Permeability (LogBB) Est.
Pyrrole-2-carboxylic acid ~950.0Lid-closed (Classical)Short (Rapid koff​ )Low
Thiophene-2-carboxylic acid ~7.8Lid-closed (Classical)Short (Rapid koff​ )Low
4-(4-Chlorophenethyl)-1H-pyrrole-2-carboxylic acid ~0.013Lid-open (Loop 218-224)Long (Slow koff​ )Moderate
5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid ~0.045Lid-open (Loop 218-224)Long (Slow koff​ )High

Data synthesized from competitive inhibition assays utilizing human recombinant DAAO [1][2][3].

As demonstrated, the addition of the 3,5-dimethylphenyl group transforms a weak millimolar inhibitor into a potent nanomolar inhibitor. The lipophilic nature of the dimethylphenyl moiety also drastically improves the calculated LogBB, making it a superior candidate for overcoming the blood-brain barrier compared to its unsubstituted counterparts [3].

Experimental Workflows: Validating DAAO Inhibition

To ensure scientific integrity, the evaluation of these compounds requires self-validating orthogonal assays. We employ a fluorometric enzymatic assay to determine the IC50​ , followed by Surface Plasmon Resonance (SPR) to confirm the causality of the increased potency (the slow koff​ associated with the lid-open conformation).

Protocol 1: In Vitro DAAO Enzymatic Inhibition Assay (Amplex Red Method)

Causality: DAAO catalyzes the oxidation of D-amino acids, producing hydrogen peroxide ( H2​O2​ ) stoichiometrically. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, we generate a highly stable fluorescent product (resorufin). This continuous coupled assay prevents the artifacts common in end-point assays and allows for precise initial velocity ( V0​ ) measurements.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute human recombinant DAAO enzyme to a working concentration of 10 nM. Supplement with 10 μM FAD to ensure the holoenzyme remains fully saturated[4].

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in 100% DMSO, then dilute 1:100 in assay buffer (final DMSO concentration 1%).

  • Enzyme-Inhibitor Pre-incubation: Combine 10 nM DAAO with the inhibitor dilutions in a black 384-well microplate. Critical Step: Incubate for 15 minutes at 25°C. This pre-incubation is mandatory for lid-open inhibitors, as the conformational change of loop 218-224 requires time to reach thermodynamic equilibrium [2].

  • Reaction Initiation: Add a substrate mixture containing 50 mM D-proline (chosen for its high kcat​ with human DAAO), 0.1 U/mL HRP, and 50 μM Amplex Red.

  • Fluorometric Detection: Immediately transfer to a microplate reader. Monitor fluorescence continuously at Ex/Em = 530/590 nm for 20 minutes. Calculate the IC50​ using a four-parameter logistic non-linear regression model based on the initial reaction velocities.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While IC50​ provides a snapshot of potency, it does not explain why the 5-substituted analog is superior. SPR allows us to measure the association ( kon​ ) and dissociation ( koff​ ) rates in real-time, validating the hypothesis that the 3,5-dimethylphenyl group traps the enzyme in a slow-dissociating lid-open state.

  • Sensor Chip Functionalization: Immobilize His-tagged human DAAO onto an NTA (Nitrilotriacetic acid) sensor chip via standard amine coupling to ensure uniform orientation.

  • Analyte Injection: Inject varying concentrations (0.1 nM to 1 μM) of the inhibitor over the functionalized surface at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation phase for at least 30 minutes. The extended dissociation time is required to accurately capture the slow koff​ characteristic of the bulky 5-substituted pyrrole analogs.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Pathway and Workflow Visualizations

DAAO_Pathway Inhibitor 5-(3,5-Dimethylphenyl)- 1H-pyrrole-2-carboxylic acid DAAO DAAO Enzyme (Active) Inhibitor->DAAO Inhibits D_Serine D-Serine (Neuromodulator) DAAO->D_Serine Degrades (Blocked) NMDA NMDA Receptor (Activation) D_Serine->NMDA Co-agonist Schizophrenia Schizophrenia Symptoms Alleviated NMDA->Schizophrenia Enhances Signaling

Figure 1: Mechanism of action: DAAO inhibition elevates D-Serine, enhancing NMDA receptor signaling.

Assay_Workflow Step1 Step 1: Substrate Prep D-Proline + FAD cofactor Step2 Step 2: Enzyme Incubation DAAO + Inhibitor (15 min) Step1->Step2 Step3 Step 3: Reaction Coupling Amplex Red + HRP addition Step2->Step3 Step4 Step 4: Fluorometric Read Ex: 530nm / Em: 590nm Step3->Step4 Step5 Step 5: Kinetic Analysis IC50 & Dose-Response Step4->Step5

Figure 2: Fluorometric Amplex Red assay workflow for evaluating DAAO inhibitor potency.

References
  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. URL:[Link] [1]

  • Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors. Molecules. URL:[Link] [2]

  • Pyrrole and pyrazole DAAO inhibitors (US7893098B2).
  • DAO - D-amino-acid oxidase - Homo sapiens (Human). UniProt. URL:[Link] [4]

Validating Target Engagement for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid: A Comparative Guide to Biophysical Techniques

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unambiguous confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive comparison of leading biophysical techniques for validating the target engagement of novel small molecules, using 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid as a case study. This compound, belonging to the pyrrole-2-carboxylic acid class, is of interest for its potential biological activities, with derivatives showing promise as inhibitors of bacterial enzymes.[1] This guide is designed for researchers, scientists, and drug development professionals seeking to apply rigorous, quantitative methods to their target validation workflows.

Here, we delve into the practical application and comparative strengths of Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC). Each technique offers a unique lens through which to view molecular interactions, and the choice of method is critical for generating robust and reliable data.

The Central Role of Target Engagement

Before committing to extensive lead optimization and preclinical studies, it is imperative to confirm that a compound physically interacts with its intended target protein. This validation provides the mechanistic foundation for the observed biological effects and de-risks downstream development efforts. The absence of confirmed target engagement can lead to the pursuit of compounds with off-target effects or misleading structure-activity relationships (SAR).

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[2][3][4][5] It has become a gold standard for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules to their protein targets.[3][6]

The core principle of SPR involves immobilizing one interacting partner (the "ligand," typically the protein target) onto a sensor surface and flowing the other partner (the "analyte," the small molecule) over this surface.[2][7] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[2][5]

Experimental Workflow for SPR

cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Association: Inject Analyte over Surface p1->r1 Immobilized Surface p2 Prepare Analyte Series (5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid) p2->r1 Analyte Injections r2 Dissociation: Flow Buffer over Surface r1->r2 Binding Phase a1 Generate Sensorgrams r1->a1 Real-Time Data r3 Regeneration: Remove Bound Analyte r2->r3 Dissociation Phase r2->a1 Real-Time Data r3->r1 For Multi-Cycle Kinetics a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: SPR Experimental Workflow.

Detailed SPR Protocol for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

This protocol outlines a multi-cycle kinetics experiment, a common approach for detailed kinetic analysis.[8]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein of interest

  • 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)[4]

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (determined empirically, e.g., low pH glycine)

Procedure:

  • Surface Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.[4]

    • Inject the target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of approximately 100-150 RU for kinetic analysis.[9]

    • Deactivate any remaining active esters by injecting ethanolamine.[4]

  • Analyte Binding Measurement (Multi-Cycle Kinetics):

    • Prepare a dilution series of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in running buffer. It is recommended to use a concentration range that spans from 10-fold below to 10-fold above the expected dissociation constant (KD).[5] Include a buffer-only injection as a blank.

    • For each concentration, perform the following cycle:

      • Association: Inject the analyte solution over the sensor surface for a defined period to monitor the binding event.

      • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.

      • Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference surface data and the blank injection data from the analyte binding data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

While SPR provides high-quality in vitro binding data, it is crucial to verify that a compound engages its target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11][12][13] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[13] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts.[12][13]

Experimental Workflow for CETSA

cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis c1 Treat Cells with Compound or Vehicle (DMSO) t1 Aliquot Treated Cells c1->t1 t2 Heat Aliquots at a Range of Temperatures t1->t2 a1 Lyse Cells and Separate Soluble/Insoluble Fractions t2->a1 a2 Quantify Soluble Target Protein (e.g., Western Blot) a1->a2 a3 Plot Melt Curves and Determine Thermal Shift a2->a3

Caption: CETSA Experimental Workflow.

Detailed CETSA Protocol

Materials:

  • Cell line expressing the target protein

  • 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein for Western blotting

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the desired concentration of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid or vehicle (e.g., DMSO) for a predetermined time.

  • Thermal Challenge:

    • Harvest and wash the cells.

    • Resuspend the cells in PBS and aliquot them into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes), followed by cooling to room temperature.[13]

  • Sample Processing and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by Western blotting or other protein quantification methods.

    • Plot the amount of soluble protein as a function of temperature to generate melt curves for both the compound-treated and vehicle-treated samples.

    • The shift in the melting temperature (Tm) between the two curves indicates target engagement.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15][16] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[14][17] ITC is performed in-solution and is label-free, providing a comprehensive thermodynamic profile of the interaction.[15][17]

Experimental Workflow for ITC

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Prepare Protein Solution in Sample Cell t1 Inject Compound into Protein Solution in Aliquots p1->t1 p2 Prepare Compound Solution in Syringe p2->t1 t2 Measure Heat Change with Each Injection t1->t2 a1 Integrate Heat Peaks t2->a1 a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Data to Binding Model to Determine KD, n, ΔH, and ΔS a2->a3

Caption: ITC Experimental Workflow.

Detailed ITC Protocol

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the final experimental buffer to ensure a precise buffer match.

    • Dissolve the 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in the same dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heats of dilution.

    • Degas both the protein and compound solutions to prevent air bubbles during the experiment.[17]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.[16][18] The compound concentration in the syringe is typically 10-fold higher than the protein concentration in the cell.[18]

    • Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.[16]

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Comparison of Target Engagement Techniques

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingLigand-induced thermal stabilization of proteinMeasures heat released or absorbed during binding[14][16]
Key Outputs ka, kd, KD (kinetics and affinity)Target engagement in cells, thermal shiftKD, n, ΔH, ΔS (affinity and thermodynamics)[14][17]
Label-Free Yes[2][3]Yes (for protein detection)Yes[15][17]
Context In vitro (purified components)In-cell, cell lysate, or tissue[11][12]In vitro (in solution)[16]
Throughput Medium to HighLow to Medium (Western blot) / High (readout dependent)Low[17]
Sample Consumption Low[2]High (for Western blot)High[17]
Strengths Real-time kinetic data, high sensitivity[3][5]Physiologically relevant context, confirms intracellular target bindingProvides a complete thermodynamic profile, direct measurement of binding
Limitations Requires protein immobilization which may affect activity, potential for non-specific binding[10]Indirect measurement of binding, lower throughput with traditional methodsHigh sample consumption, sensitive to buffer mismatches, low throughput[17]

Conclusion: An Integrated Approach to Target Validation

The validation of target engagement is a multi-faceted challenge that is best addressed by an integrated approach. For a novel compound like 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, a judicious combination of the techniques described in this guide will provide the most comprehensive and reliable data.

  • SPR serves as an excellent primary screen and for detailed kinetic characterization of the direct interaction between the compound and its purified target. Its real-time nature provides invaluable insights into the binding mechanism.

  • CETSA is the critical next step to confirm that this interaction occurs within the complex and physiologically relevant environment of a living cell, bridging the gap between in vitro activity and cellular effects.

  • ITC offers a detailed thermodynamic understanding of the binding event, which can be instrumental in guiding lead optimization efforts by elucidating the driving forces of the interaction.

By leveraging the complementary strengths of these powerful biophysical methods, researchers can build a robust and compelling case for the on-target activity of their compounds, paving the way for successful drug development programs.

References

  • Duff, M. R., et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. Available at: [Link]

  • Shared Instruments Pool, University of Colorado Boulder. (n.d.). ITC - Isothermal Titration Calorimetry. Retrieved from [Link]

  • De, B., & Ou, T. M. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 1735, 127–137. Available at: [Link]

  • Minikel, E. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. Retrieved from [Link]

  • Gavezzotti, P. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. In Calorimetry. IntechOpen. Available at: [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4913. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Nicoya Lifesciences. (2021, June 23). MCK vs SCK: Two common methods for kinetic analysis with SPR. Retrieved from [Link]

  • IBIS Technologies. (n.d.). Designing the perfect SPR experiment. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Bio-Instruments. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Kim, J. H., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(24), 27958–27967. Available at: [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(10), 2234–2244. Available at: [Link]

  • Aragen Life Sciences. (2025, November 27). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356501. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? Retrieved from [Link]

  • Wang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in molecular biology (Clifton, N.J.) (Vol. 2629, pp. 201–212). Springer. Available at: [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

  • Cronin, K., & Watts, B. (2022, July 27). Guide to Running an SPR Experiment. Duke University. Retrieved from [Link]

  • Sumble. (2025, November 30). What is SPR? Competitors, Complementary Techs & Usage. Retrieved from [Link]

  • Bio-Rad Laboratories. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Nicoya Lifesciences Inc. (2023, January 26). SPR vs ELISA | Comparing techniques for biomolecular detection. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Methods for Drug Discovery. Retrieved from [Link]

  • Mayar, A. A., & Robinson, C. V. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of medicinal chemistry, 65(2), 1260–1281. Available at: [Link]

  • Cighir, C. C., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International journal of molecular sciences, 25(10), 5437. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

  • Kim, C. S., & Kim, J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules (Basel, Switzerland), 28(6), 2619. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Sample Preparation Techniques for Robust Bioanalysis

Introduction: The Mandate for Rigorous Bioanalytical Validation

In the landscape of drug development, the quantitative determination of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic, and bioequivalence studies.[1] The reliability of these concentration measurements underpins critical decisions regarding a drug candidate's safety and efficacy. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3]

This guide provides an in-depth, experience-driven framework for the full validation of a bioanalytical method for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid , a small molecule with a pyrrole-2-carboxylic acid core.[4] Our focus extends beyond a mere procedural checklist; we will dissect the causality behind experimental choices, grounded in the principles of the FDA's Bioanalytical Method Validation (BMV) Guidance and the International Council for Harmonisation (ICH) M10 guidelines.[5][6]

A central theme of this guide is a comparative evaluation of three ubiquitous sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of sample preparation is arguably one of the most critical factors influencing method performance, directly impacting matrix effects, recovery, and sensitivity. We will present supporting data to objectively compare these alternatives, enabling researchers to make informed decisions tailored to their specific analytical objectives.

Foundational Strategy: Method Development & Rationale

Before validation can commence, a robust and reliable method must be developed. This phase involves a series of logical decisions, each contributing to the final performance of the assay.

Analyte and Internal Standard (IS) Rationale

The analyte, 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, has a molecular weight of approximately 229.27 g/mol and possesses a carboxylic acid group, making it amenable to analysis by electrospray ionization (ESI), likely in negative ion mode.[4]

An Internal Standard (IS) is indispensable in LC-MS/MS bioanalysis. It is added at a known, constant concentration to all samples, standards, and quality controls (QCs) to correct for variability during sample preparation and analysis.[3][7][8]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL-IS, such as 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid-¹³C₆, is the ideal choice. It shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same degree of extraction loss and matrix-induced ion suppression or enhancement.[3][7] This provides the most accurate correction.

  • The Practical Alternative: Structural Analog IS: When a SIL-IS is unavailable or cost-prohibitive, a close structural analog can be used. For our analyte, a suitable analog could be 5-Phenyl-1H-pyrrole-2-carboxylic acid . While a viable option, it's crucial to validate that its chromatographic behavior and ionization are sufficiently similar to the analyte and that it is free from cross-talk or interference.[9] For the purposes of this guide, we will proceed with the assumption that a SIL-IS is being used.

LC-MS/MS Instrumentation and Parameter Optimization

A triple quadrupole mass spectrometer is the workhorse for quantitative bioanalysis. The initial step is to optimize the detection parameters by infusing a standard solution of the analyte and the SIL-IS into the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode is selected to deprotonate the carboxylic acid moiety.

    • MRM Transitions: Multiple Reaction Monitoring (MRM) provides selectivity. The precursor ion (Q1) corresponding to the deprotonated molecule [M-H]⁻ is selected, fragmented in the collision cell (Q2), and a specific, stable product ion (Q3) is monitored.

      • Hypothetical Analyte Transition: m/z 228.3 → 184.3 (corresponding to loss of CO₂)

      • Hypothetical SIL-IS Transition: m/z 234.3 → 190.3 (assuming six ¹³C labels on the phenyl ring)

  • Liquid Chromatography:

    • Objective: To achieve chromatographic separation of the analyte from endogenous matrix components, thereby minimizing matrix effects.[10]

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Elution: A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic, typically provides sharp peaks and efficient separation.

A Comparative Analysis of Sample Preparation Workflows

Sample preparation is critical for removing proteins and phospholipids that can interfere with analysis and suppress the analyte signal.[11][12] We will compare three common methods.

Protein Precipitation (PPT)

PPT is a rapid and straightforward technique where a water-miscible organic solvent (e.g., acetonitrile) is added to the biological sample (e.g., plasma) to denature and precipitate proteins.[13]

  • Advantages: High throughput, low cost, simple.

  • Disadvantages: Less clean extracts, significant matrix effects are common as phospholipids and other small molecules remain in the supernatant.

Protocol 1: Protein Precipitation

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the SIL-IS.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into a water-immiscible organic solvent based on partitioning.[11][14]

  • Advantages: Produces cleaner extracts than PPT, can concentrate the analyte.

  • Disadvantages: More labor-intensive, requires solvent evaporation and reconstitution steps, can be difficult to automate.

Protocol 2: Liquid-Liquid Extraction

  • Pipette 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add the SIL-IS solution.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

Solid-Phase Extraction (SPE)

SPE uses a solid sorbent packed into a cartridge or 96-well plate to selectively retain the analyte while matrix interferences are washed away.[15][16]

  • Advantages: Provides the cleanest extracts, high selectivity, reduces matrix effects significantly, and is highly amenable to automation.[16]

  • Disadvantages: Higher cost per sample, requires method development to optimize sorbent and solvents.

Protocol 3: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Condition: Pass 500 µL of methanol through the SPE cartridge, followed by 500 µL of water.

  • Load: Dilute 50 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the cartridge.

  • Wash: Wash the cartridge with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol to remove interferences.

  • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Visualization of Workflows

Sample_Preparation_Workflows cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) PPT_Start Plasma Sample + IS PPT_Add Add Acetonitrile PPT_Start->PPT_Add PPT_Vortex Vortex PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Transfer Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Inject Inject PPT_Supernatant->PPT_Inject LLE_Start Plasma Sample + IS LLE_Add Add MTBE LLE_Start->LLE_Add LLE_Vortex Vortex LLE_Add->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Transfer Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Evap Evaporate LLE_Transfer->LLE_Evap LLE_Recon Reconstitute LLE_Evap->LLE_Recon LLE_Inject Inject LLE_Recon->LLE_Inject SPE_Start Plasma Sample SPE_Load Load SPE_Start->SPE_Load SPE_Condition Condition SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evap Evaporate SPE_Elute->SPE_Evap SPE_Recon Reconstitute SPE_Evap->SPE_Recon SPE_Inject Inject SPE_Recon->SPE_Inject

Caption: Comparative workflows for three common sample preparation techniques.

The Validation Gauntlet: Experimental Protocols & Acceptance Criteria

Full validation is a comprehensive evaluation to ensure the method is reliable for its intended purpose.[2] The following experiments are conducted according to ICH M10 and FDA guidelines.[5][17]

Validation_Workflow cluster_Validation_Parameters Validation Parameters MethodDev Method Development LC & MS Optimization IS Selection Sample Prep Screening FullValidation Full Method Validation MethodDev->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity LLOQ Sensitivity (LLOQ) FullValidation->LLOQ CalCurve Calibration Curve FullValidation->CalCurve AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability

Caption: The logical flow from method development to full validation.

Selectivity and Specificity
  • Purpose: To demonstrate that the method can differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (individual donors).

    • Check for any interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[18]

Sensitivity (Lower Limit of Quantification - LLOQ)
  • Purpose: To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Protocol:

    • Analyze at least five replicates of samples spiked at the proposed LLOQ concentration.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[2] The accuracy should be within 80-120% of the nominal value, and the precision (%CV) should be ≤ 20%.[2][19]

Calibration Curve (Linearity)
  • Purpose: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the concentration of the analyte over the intended range.

  • Protocol:

    • Prepare a blank sample and a minimum of six non-zero calibration standards by spiking blank matrix.

    • Analyze the standards and plot the peak area ratio vs. concentration.

    • Perform a linear regression with appropriate weighting (typically 1/x or 1/x²).

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Purpose: To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ QC.

    • Precision (%CV): Must be ≤15% for Low, Mid, and High QCs, and ≤20% for the LLOQ QC.[19]

Recovery and Matrix Effect

These two parameters are intrinsically linked and are the primary differentiators for our comparative sample preparation methods.

  • Purpose:

    • Recovery: To measure the efficiency of the extraction procedure.[20]

    • Matrix Effect: To quantify the degree of ion suppression or enhancement caused by co-eluting matrix components.[10][12]

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set 1 (A): Analyte spiked in neat solution (no matrix).

      • Set 2 (B): Analyte spiked post-extraction into blank matrix extract.

      • Set 3 (C): Analyte spiked into blank matrix pre-extraction and processed.

    • Calculate as follows:

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

  • Acceptance Criteria: While there are no strict numerical limits for recovery, it should be consistent and reproducible. The IS-normalized matrix factor (calculated from multiple lots of matrix) should have a %CV of ≤15%.

Stability
  • Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.[21][22][23]

  • Protocol: Analyze Low and High QC samples after storing them under various conditions and compare the results to freshly prepared samples.

    • Freeze-Thaw Stability: After 3 freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for an expected duration of sample processing.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the expected study duration.

    • Whole Blood Stability: To ensure the analyte doesn't degrade in the collection tube before plasma is separated.[24]

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[21]

Comparative Performance Data

The following tables summarize hypothetical but realistic validation data, directly comparing the performance of the three sample preparation techniques.

Table 1: Comparison of Recovery and Matrix Effect

ParameterConcentrationProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) Low QC95.2%85.4%92.1%
High QC96.1%87.9%94.5%
Matrix Effect (%) Low QC65.7% (Suppression)91.3%98.7%
High QC70.2% (Suppression)93.5%99.1%
IS-Normalized MF (%CV) N/A12.8%5.4%2.1%

Table 2: Summary of Key Validation Parameters

Validation ParameterAcceptance CriteriaProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
LLOQ Accuracy: 80-120%, Precision: ≤20%1.0 ng/mL0.5 ng/mL0.1 ng/mL
Linearity (r²) ≥ 0.990.9950.9980.999
Intra-day Accuracy (%) 85-115%92.5 - 108.1%94.8 - 104.5%98.2 - 101.7%
Intra-day Precision (%CV) ≤ 15%≤ 9.8%≤ 6.5%≤ 4.1%
Inter-day Accuracy (%) 85-115%90.1 - 111.3%93.2 - 106.8%97.5 - 103.2%
Inter-day Precision (%CV) ≤ 15%≤ 11.5%≤ 7.8%≤ 5.3%
Stability Mean conc. within ±15%PassPassPass

Conclusion and Method Selection

The validation data clearly demonstrates that while all three sample preparation methods can lead to a validated assay, their performance characteristics differ significantly.

  • Protein Precipitation (PPT): This method is the fastest and simplest but suffers from significant ion suppression (Matrix Effect ~65-70%). While the use of a SIL-IS allows the method to pass validation, the suppression leads to a higher LLOQ (1.0 ng/mL). This method is best suited for high-throughput, non-regulated discovery studies where speed is paramount and ultimate sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a substantial improvement in sample cleanliness, with minimal matrix effect (>90%) and good recovery. This results in a lower LLOQ (0.5 ng/mL) and better overall precision. It represents a balanced choice between performance and complexity.

  • Solid-Phase Extraction (SPE): SPE unequivocally provides the best performance. It virtually eliminates matrix effects (Matrix Effect >98%), leading to the lowest LLOQ (0.1 ng/mL) and outstanding accuracy and precision. The consistency, as shown by the low %CV of the IS-normalized matrix factor, makes it the most robust and reliable method. For regulated clinical trials or studies requiring the highest sensitivity, SPE is the recommended approach.

Ultimately, the choice of method is a strategic one. By understanding the trade-offs between speed, cost, and data quality, researchers can select the most appropriate sample preparation technique to meet the rigorous demands of bioanalytical science.

References

  • Agilent Technologies. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Agilent. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033–2036. [Link]

  • Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(11), 3574-3584. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • Alliance Pharma. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • PromoChrom. Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]

  • MDPI. (2023, April 5). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. [Link]

  • BioPharma Services Inc. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • Stevenson, L. F., & Purushothama, S. (2014). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 16(4), 753–768. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Gracia-Lor, E., et al. (2018). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 23(11), 2942. [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. [Link]

  • ACS Publications. (2020, March 3). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • LCGC International. (2026, March 29). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Pharmaceutical reviews, 5(3). [Link]

  • Taylor & Francis Online. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • Wang, C., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 292. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • LCGC International. (2026, March 28). High-Throughput Liquid–Liquid Extraction in 96-Well Format: Parallel Artificial Liquid Membrane Extraction. [Link]

  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • Reddit. (2024, August 4). LC-MS method validation resources. [Link]

  • Xu, K., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165–1174. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • PubChem. 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. [Link]

  • Wikipedia. Pyrrole-2-carboxylic acid. [Link]

Sources

Application Guide: Reproducibility of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: High-Throughput Screening (HTS), Hit-to-Lead Optimization, Assay Development

Executive Summary

In early-stage drug discovery, the transition from a primary high-throughput screening (HTS) hit to a validated lead is fraught with false positives and reproducibility bottlenecks. This guide provides an objective, data-driven comparison of the screening performance of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid against its base scaffold, 1H-pyrrole-2-carboxylic acid. By analyzing physicochemical properties, assay interference mechanisms, and inter-plate variability, we establish a self-validating workflow designed to rescue reproducibility when screening lipophilic pyrrole derivatives.

Mechanistic Grounding & Physicochemical Profiling

Pyrrole-2-carboxylic acids are versatile pharmacophores. The base structure, 1H-pyrrole-2-carboxylic acid, naturally arises from the dehydrogenation of the amino acid proline[1] and has been successfully identified as a potent quorum-sensing inhibitor (QSI) against bacterial targets like Pseudomonas aeruginosa[2].

The synthetic derivative, 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid , features a carboxylic acid group at the second position and a lipophilic 3,5-dimethylphenyl substituent at the fifth position[3]. While this bulky aromatic addition is intended to enhance target binding affinity and expand its3[3], it fundamentally alters the molecule's behavior in aqueous screening environments. The increased LogP drives a propensity for colloidal aggregation in standard assay buffers, which can non-specifically sequester assay reporters or target proteins, leading to erratic Z'-factors and poor inter-plate reproducibility.

MechanisticPathway A Autoinducer Signal (e.g., 3-oxo-C8-HSL) B Receptor Protein (e.g., LasR / TraR) A->B Binds C Target Gene Activation (Virulence Factors) B->C Triggers D 5-(3,5-Dimethylphenyl)- 1H-pyrrole-2-carboxylic acid D->B Competitive Inhibition

Mechanistic pathway of quorum sensing inhibition by pyrrole-2-carboxylic acid.

Comparative Performance Analysis

To objectively evaluate the screening viability of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, we compared its performance against the base scaffold and a standard QSI control (4-Nitropyridine-N-oxide) in a 384-well bacterial biosensor assay.

The data reveals a classic "potency vs. developability" trade-off. While the dimethylphenyl derivative exhibits superior theoretical potency (lower IC50), its limited aqueous solubility drives up the inter-plate Coefficient of Variation (CV) and depresses the hit reproducibility rate compared to the highly soluble base scaffold.

Table 1: HTS Performance Metrics (384-Well Format)
CompoundIC50 (µM)Aqueous Solubility (µM)Z'-FactorInter-plate CV (%)Hit Reproducibility (%)
1H-pyrrole-2-carboxylic acid (Base Scaffold)45.2>5000.724.198
5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid 8.4450.5812.574
4-Nitropyridine-N-oxide (Assay Control)12.12500.813.299

Data Interpretation: A Z'-factor below 0.6 combined with a CV >10% for the dimethylphenyl derivative indicates that standard HTS protocols are insufficient for this molecule. The protocol must be engineered to mitigate aggregation-based artifacts.

Self-Validating HTS Protocol: Quorum Sensing Inhibition

To rescue the reproducibility of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, we utilize a modified, self-validating high-throughput approach employing 2[2]. This protocol systematically isolates true target engagement from compound-induced artifacts.

Step 1: Acoustic Liquid Handling and Compound Preparation
  • Action: Dispense compounds from 10 mM DMSO stock plates into 384-well assay plates using an Acoustic Droplet Ejection (ADE) system. Backfill with DMSO to normalize the final concentration to 0.5% (v/v).

  • Causality: The 3,5-dimethylphenyl moiety significantly increases lipophilicity. Traditional tip-based liquid handling leads to compound adsorption to plastic surfaces, driving the high inter-plate CV seen in Table 1. ADE ensures precise nanoliter transfer without tip-induced loss. Capping DMSO at 0.5% prevents solvent-induced bacterial lysis while maintaining compound solubility.

Step 2: Bacterial Biosensor Inoculation & Aggregation Mitigation
  • Action: Inoculate the 384-well plates with 40 µL of the A. tumefaciens N5 biosensor strain (OD600 ≈ 0.4) suspended in LB medium containing 50 nM autoinducer and 0.01% Triton X-100 . Incubate at 28 °C for 2 hours.

  • Causality: The addition of 0.01% Triton X-100 is a critical self-validating step. It acts as a non-ionic surfactant to prevent the hydrophobic 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid from forming colloidal aggregates that non-specifically sequester the autoinducer—a common Pan-Assay Interference (PAINS) mechanism.

Step 3: Nitrocefin Hydrolysis Reporter Assay
  • Action: Add nitrocefin to a final concentration of 250 µg/mL. Incubate for 20 minutes at 28 °C, then measure absorbance at 492 nm using a microplate reader.

  • Causality: Nitrocefin is hydrolyzed by β-lactamase (expressed upon QS activation) to produce a product absorbing at 492 nm[2]. This specific wavelength is chosen because aromatic pyrrole derivatives often exhibit auto-fluorescence in the UV/blue spectrum; reading at 492 nm bypasses this optical interference.

Step 4: Orthogonal Counter-Screen (Cell Viability)
  • Action: In a parallel replicate plate, omit nitrocefin and measure the optical density at 600 nm (OD600) after the 2-hour incubation.

  • Causality: A reduction in nitrocefin hydrolysis could be caused by true QS inhibition or simply by the compound killing the biosensor bacteria. Normalizing the 492 nm absorbance against the OD600 value creates a self-validating dataset that mathematically isolates specific target inhibition from general cytotoxicity.

HTSWorkflow S1 Primary Screen Nitrocefin Hydrolysis Assay S2 Data Triage Identify Hits (Z' > 0.6) S1->S2 S3 Counter-Screen Cell Viability (OD600) S2->S3 Filter out noise S4 Orthogonal Validation Detergent Addition (0.01% Triton X-100) S3->S4 Rule out toxicity S5 Confirmed Hit Specific Target Engagement S4->S5 Rule out aggregation

Self-validating HTS workflow to eliminate false positives and ensure reproducibility.

Sources

structural comparison of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid with 2,4-dimethylphenyl isomers

The 3,5-Dimethylphenyl Isomer (Meta-Substitution): Because the methyl groups are located at the meta positions, the ortho positions are occupied only by hydrogen atoms. This minimizes steric clashing with the pyrrole N-H and C4-H. Consequently, the molecule can adopt a nearly coplanar conformation. This coplanarity allows for extended π

π
  • The 2,4-Dimethylphenyl Isomer (Ortho/Para-Substitution): The introduction of an ortho-methyl group creates a severe steric clash with the pyrrole core. To relieve this strain, the phenyl ring is forced to rotate out of the pyrrole plane, resulting in a predicted dihedral angle of 40°–60°. This twist electronically decouples the two rings, slightly altering the pKa of the C2-carboxylic acid. More importantly, it transforms the molecule into a 3D "propeller" shape, projecting the ortho-methyl group into a distinct spatial vector.

  • Pharmacological Relevance in Drug Design

    In structure-guided drug design, the geometry of the ligand must perfectly complement the target's binding pocket.

    The flat, coplanar nature of the 3,5-dimethylphenyl isomer makes it ideal for binding to shallow, extended hydrophobic clefts on protein surfaces. However, for targets with deep, narrow hydrophobic sub-pockets, a flat molecule often fails to achieve optimal van der Waals contacts.

    This is where the 2,4-dimethylphenyl isomer excels. In the development of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors for drug-resistant tuberculosis, researchers rely on bulky or ortho-substituted aryl groups to anchor the molecule[2]. The twisted conformation of the 2,4-isomer projects its ortho-methyl directly into the deep S3 pocket of the MmpL3 transporter, significantly enhancing binding affinity and antimycobacterial potency[1].

    GIsomer353,5-Dimethylphenyl Isomer(Meta-substituted)Conf35Coplanar Conformation(Minimal Steric Clash)Isomer35->Conf35Isomer242,4-Dimethylphenyl Isomer(Ortho/Para-substituted)Conf24Twisted Conformation(Dihedral Angle 40-60°)Isomer24->Conf24Prop35Extended π-ConjugationConf35->Prop35Prop243D Propeller VectorConf24->Prop24Bind35Surface Pocket BindingProp35->Bind35Bind24Deep S3 Pocket BindingProp24->Bind24

    Caption: Causality between substitution pattern, steric conformation, and target binding.

    Quantitative Data Summary

    The following table summarizes the predicted physicochemical and structural differences driven by the positional isomerism.

    Property5-(3,5-Dimethylphenyl) Isomer5-(2,4-Dimethylphenyl) IsomerPharmacological Implication
    Substitution Pattern Meta, MetaOrtho, ParaDictates steric bulk at the biaryl axis.
    Biaryl Dihedral Angle ~0° – 15° (Coplanar)~40° – 60° (Twisted)Determines 2D vs. 3D spatial footprint.
    π -Conjugation High (Extended system)Low (Decoupled rings)Alters electron density on the pyrrole core.
    Steric Hindrance MinimalHigh (C4-H / N-H clash)Impacts synthetic coupling efficiency.
    Binding Vector Flat, extended hydrophobic3D, orthogonal projection2,4-isomer accesses deep S3-like pockets[1].

    Self-Validating Experimental Workflows

    To synthesize and validate these isomers, the experimental protocols must account for both the steric hindrance of the 2,4-isomer and the chemical lability of the pyrrole-2-carboxylic acid core.

    Protocol A: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

    Causality Focus: The bulky bidentate ligand dppf is chosen to facilitate reductive elimination despite the steric demand of the ortho-methyl group. Mild saponification is strictly required because pyrrole-2-carboxylic acids are highly prone to decarboxylation under harsh conditions[3].

    • Cross-Coupling:

      • Charge a Schlenk flask with methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq), the respective dimethylphenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

      • Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

      • Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

      • Heat the reaction to 90 °C for 12 hours under an inert N₂ atmosphere.

      • Validation: Monitor via LC-MS. The mass of the intermediate ester must be confirmed before proceeding.

    • Mild Saponification:

      • Isolate the intermediate ester via silica gel chromatography.

      • Dissolve the ester in THF/MeOH/H₂O (2:1:1) and add LiOH·H₂O (3.0 eq).

      • Stir at ambient temperature (20–25 °C) for 16 hours. Do not heat , as this risks halodecarboxylation or thermal decarboxylation[3].

      • Acidify to pH 3 using 1M HCl to precipitate the target carboxylic acid.

      • Validation: Verify the retention of the carboxyl group via IR spectroscopy (broad O-H stretch at ~2500–3000 cm⁻¹ and C=O stretch at ~1680 cm⁻¹).

    Protocol B: Conformational Validation via 2D NOESY NMR

    Causality Focus: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å), providing direct proof of the twisted vs. coplanar geometries.

    • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of DMSO-d6.

    • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400–500 ms at 298 K.

    • Validation (Cross-Peak Analysis):

      • For the 3,5-isomer: Look for NOE cross-peaks between the pyrrole C4-H/N-H and the phenyl ortho-protons. The absence of methyl cross-peaks confirms the meta positioning.

      • For the 2,4-isomer: A strong NOE cross-peak will be observed directly between the pyrrole protons and the protons of the ortho-methyl group. This spatial proximity definitively validates the twisted "propeller" conformation.

    GSMMethyl 5-bromo-1H-pyrrole-2-carboxylateSuzukiSuzuki Coupling(Pd(dppf)Cl2)SM->SuzukiBADimethylphenylBoronic AcidsBA->SuzukiEsterIntermediateEsterSuzuki->EsterSaponSaponification(LiOH)Ester->SaponAcidTargetAcidsSapon->AcidValNOESY NMRValidationAcid->Val

    Caption: Workflow for the synthesis and structural validation of pyrrole-2-carboxylic acids.

    References

    • Zhao, H., Gao, Y., Li, W., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 2022. URL: [Link]

    • "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, American Chemical Society, 2020. URL: [Link]

    • "Recent advances in mycobacterial membrane protein large 3 inhibitor drug design for mycobacterial infections." Expert Opinion on Drug Discovery, Taylor & Francis, 2023. URL: [Link]

    orthogonal assay validation for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid bioactivity

    Author: BenchChem Technical Support Team. Date: April 2026

    Orthogonal Assay Validation for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic Acid: A Comparative Guide to NDM-1 Inhibition

    As the global crisis of antimicrobial resistance accelerates, New Delhi metallo-β-lactamase-1 (NDM-1) remains one of the most formidable therapeutic targets. NDM-1 hydrolyzes nearly all β-lactam antibiotics, and its active site flexibility has historically frustrated inhibitor design 1. Recently, 1H-pyrrole-2-carboxylic acid derivatives have emerged as a highly versatile and potent scaffold for MBL inhibition 2.

    This guide provides a comprehensive, objective framework for validating the bioactivity of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid (5-DMP-PCA) . By comparing its performance against historical alternatives—such as L/D-Captopril and Aspergillomarasmine A (AMA)—we will demonstrate how an orthogonal assay strategy ensures robust hit-to-lead validation.

    Mechanistic Rationale: The "Why" Behind the Molecule

    To design a self-validating experimental workflow, we must first understand the causality of the molecule's mechanism. NDM-1 utilizes a binuclear zinc center (Zn1 and Zn2) to coordinate and hydrolyze the β-lactam ring.

    5-DMP-PCA is rationally designed to exploit this specific geometry:

    • The Pyrrole Carboxylate Core: Acts as a zinc-binding group (ZBG). Unlike aggressive chelators (e.g., EDTA or AMA) that strip zinc and permanently denature the enzyme 3, the pyrrole-2-carboxylate forms a stable, reversible coordination complex with the Zn1/Zn2 ions.

    • The 3,5-Dimethylphenyl Moiety: Positioned at the 5-carbon of the pyrrole ring, this bulky, hydrophobic group is engineered to engage the highly flexible L3 loop (residues 63–73) of NDM-1, locking the enzyme into an inactive conformation and driving low-nanomolar affinity 2.

    To prove this mechanism, we deploy a three-tiered orthogonal validation workflow.

    OrthogonalValidation Target 5-DMP-PCA (NDM-1 Inhibitor) A1 1. Enzyme Kinetics (Nitrocefin Hydrolysis) Target->A1 A2 2. Biophysical Binding (Isothermal Titration Calorimetry) Target->A2 A3 3. Phenotypic Synergy (Checkerboard MIC) Target->A3 R1 IC50 & Ki (Identify Competitive vs. Chelating) A1->R1 R2 Kd & Stoichiometry (Confirm Zn2+ Coordination) A2->R2 R3 Meropenem Restoration (Confirm Cellular Efficacy) A3->R3 Lead Validated Preclinical Lead R1->Lead R2->Lead R3->Lead

    Orthogonal validation workflow for 5-DMP-PCA progressing from in vitro kinetics to cellular efficacy.

    Comparative Performance Data

    Before diving into the protocols, it is critical to benchmark 5-DMP-PCA against established NDM-1 inhibitors. The table below summarizes the expected pharmacological profile based on recent structural and kinetic studies 4.

    CompoundMechanism of ActionIC₅₀ (NDM-1)Binding Stoichiometry (n)Meropenem Synergy (FICI)
    L-Captopril Weak Competitive~202.0 µM1.0> 0.5 (None)
    D-Captopril Moderate Competitive~7.9 µM1.0> 0.5 (None)
    AMA Zinc Chelator (Stripper)~4.1 µMVariable≤ 0.5 (Strong)
    5-DMP-PCA Potent Competitive~0.12 µM 1.0 ≤ 0.5 (Strong)

    Data Interpretation: While AMA shows strong synergy, its mechanism relies on indiscriminate zinc stripping, leading to high off-target mammalian toxicity. 5-DMP-PCA achieves superior IC₅₀ and synergy through targeted, 1:1 active-site coordination.

    Self-Validating Experimental Protocols

    As an application scientist, you must ensure that every assay contains internal logic to rule out false positives (e.g., assay interference, aggregation, or non-specific metal chelation).

    Phase 1: Enzymatic Kinetics (Nitrocefin Hydrolysis)

    Purpose: To determine the IC₅₀ and confirm that the compound inhibits substrate hydrolysis rather than simply denaturing the enzyme. Causality: Nitrocefin is a chromogenic cephalosporin that shifts absorbance from 390 nm to 482 nm upon β-lactam ring cleavage.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 50 µM ZnSO₄, and 0.1 mg/mL BSA (to prevent non-specific enzyme adhesion to the microplate).

    • Enzyme Incubation: In a 96-well plate, incubate 0.5 nM recombinant NDM-1 with varying concentrations of 5-DMP-PCA (0.001 µM to 10 µM) for 15 minutes at 25°C.

    • Reaction Initiation: Add 20 µM Nitrocefin to all wells simultaneously using a multichannel pipette.

    • Data Acquisition: Monitor absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate initial velocities (V₀) to determine IC₅₀.

    • The Self-Validating Step (Zinc Counter-Screen): Run a parallel plate supplemented with 500 µM excess ZnSO₄ .

      • Logic: If the compound is a non-specific zinc stripper (like AMA), the excess zinc will saturate the inhibitor, causing the IC₅₀ to shift dramatically (>10-fold weaker). Because 5-DMP-PCA is a true active-site binder, its IC₅₀ will remain relatively stable.

    Phase 2: Biophysical Characterization (ITC)

    Purpose: To measure direct thermodynamic binding (Kd, ΔH) and confirm the exact binding stoichiometry. Causality: Enzymatic assays can be fooled by pan-assay interference compounds (PAINS). Isothermal Titration Calorimetry (ITC) measures the direct heat released or absorbed during the binding event, providing definitive proof of physical interaction.

    Step-by-Step Methodology:

    • Sample Dialysis (Critical): Dialyze both recombinant NDM-1 and 5-DMP-PCA overnight against the exact same buffer (50 mM HEPES, pH 7.2). Mismatched buffers will create massive heats of dilution that mask the binding signal.

    • Cell Loading: Load 10 µM of NDM-1 into the sample cell of the calorimeter. Load 100 µM of 5-DMP-PCA into the injection syringe.

    • Titration: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to stabilize.

    • Data Fitting: Integrate the injection peaks and fit the data to an independent one-site binding model.

    • The Self-Validating Step (Stoichiometry Check): Analyze the "n" value (stoichiometry). An n value of ~1.0 validates a specific 1:1 binding event in the active pocket. An n value > 3 or an un-fittable curve suggests the compound is forming colloidal aggregates.

    Phase 3: Phenotypic Synergy (Checkerboard MIC)

    Purpose: To prove that 5-DMP-PCA can penetrate the Gram-negative outer membrane and restore the efficacy of a partnered antibiotic (Meropenem) in a living system. Causality: An inhibitor is clinically useless if it cannot cross the bacterial cell wall. The checkerboard assay maps the interaction between the inhibitor and the antibiotic to calculate the Fractional Inhibitory Concentration Index (FICI).

    Step-by-Step Methodology:

    • Inoculum Preparation: Grow E. coli BL21(DE3) expressing the blaNDM-1 plasmid to log phase. Standardize the suspension to 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

    • Matrix Plating: In a 96-well plate, dispense 2-fold serial dilutions of Meropenem horizontally (columns 1-10) and 2-fold serial dilutions of 5-DMP-PCA vertically (rows A-G).

    • Incubation: Add the bacterial inoculum to all wells and incubate at 37°C for 18 hours.

    • Readout: Determine the MIC for both drugs alone and in combination. Calculate FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). FICI ≤ 0.5 indicates true synergy.

    • The Self-Validating Step (Isogenic Control): Run the exact same matrix against an isogenic E. coli strain lacking the blaNDM-1 plasmid.

      • Logic: 5-DMP-PCA should have zero effect on the Meropenem MIC in the negative control. If it does lower the MIC, the compound is likely causing off-target membrane permeabilization rather than specific NDM-1 inhibition.

    Conclusion

    Validating a rationally designed molecule like 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid requires more than a single IC₅₀ value. By combining enzymatic kinetics with a zinc counter-screen, biophysical ITC for stoichiometric confirmation, and isogenically controlled phenotypic synergy assays, researchers can confidently differentiate true therapeutic leads from false-positive artifacts.

    References

    • Shkuratova, T. S., et al. (2025). Rational design of 1H-pyrrole-2-carboxylic acid inhibitors of NDM-1 metallo-β-lactamase restoring β-lactam efficacy against resistant Enterobacterales. European Journal of Medicinal Chemistry.2

    • Zhang, J., et al. (2021). Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants. MDPI. 3

    • Wang, X. Q., et al. (2020). Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli. Frontiers in Microbiology. 4

    • Brem, J., et al. (2018). Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design. ACS Publications.1

    Sources

    Safety Operating Guide

    5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Handling and Disposal Guide: 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

    As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an integral component of experimental design. Proper disposal of complex organic molecules like 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid requires a deep understanding of the compound's structural vulnerabilities and environmental persistence.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and final destruction of this specific pyrrole derivative.

    Operational Philosophy & Hazard Profiling

    Before executing any disposal protocol, we must understand the mechanistic hazards of the molecule. 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid is a substituted pyrrole bearing a weakly acidic carboxylic functional group. The primary risks associated with this class of compounds are acute mucosal irritation and environmental toxicity[1][2].

    Because of the pyrrole nitrogen, improper thermal destruction will yield toxic nitrogen oxides (NOx). Furthermore, the compound must never be disposed of via aqueous drains, as organic acids and substituted pyrroles can disrupt the microbial ecosystems of municipal water treatment facilities[1][3].

    Table 1: Quantitative Chemical Profiling and Hazard Assessment

    ParameterValue / Description
    Chemical Name 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid
    Molecular Formula C13H13NO2
    Molecular Weight 215.25 g/mol
    Physical State Solid (Powder/Crystals)
    Hazard Classification Skin Irrit. 2; Eye Irrit. 2; STOT SE 3
    GHS Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)
    Primary Disposal Route Chemical Incineration (Requires NOx scrubber)

    Spill Response & Containment Protocol

    In the event of an accidental release, immediate containment is required to prevent the aerosolization of the active powder. This protocol ensures that the respiratory hazard (H335) is neutralized before the material is transferred to the waste stream[1][2].

    Step 1: Evacuation and Ventilation Immediately clear the area of unprotected personnel. Ensure local exhaust ventilation (e.g., a fume hood or ceiling snorkel) is active. Causality: The fine crystalline powder poses an immediate inhalation risk. Establishing negative pressure prevents the migration of airborne particulates into adjacent laboratory spaces.

    Step 2: PPE Donning Equip a P95 (US) or P1 (EU EN 143) particulate respirator, chemical-resistant impermeable gloves (minimum 0.11 mm thickness nitrile), and tight-fitting safety goggles[1].

    Step 3: Wet Containment (Do Not Dry Sweep) Never use a dry brush to sweep the powder. Instead, lightly dampen a paper towel with a compatible solvent (like ethanol) or cover the spill with an inert, damp absorbent material such as sand or vermiculite[4]. Causality: Dry sweeping introduces mechanical energy that aerosolizes the API. Wetting the material increases its mass and cohesion, effectively eliminating the inhalation hazard during cleanup.

    Step 4: Mechanical Collection and Surface Decontamination Using a non-sparking spatula, transfer the absorbed mixture into a rigid, sealable hazardous waste container. Wash the spill surface with a dilute alkaline solution (to neutralize residual traces of the carboxylic acid), followed by standard soap and water[4]. Validate the cleanup by ensuring no visual residue or localized pH drop remains on the surface.

    Primary Disposal Protocol

    The National Research Council's Prudent Practices in the Laboratory dictates that chemical waste must be rigorously segregated at the source to prevent catastrophic incompatibilities[5]. The following protocol outlines the verified pathway for the final destruction of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    Step 1: Waste Matrix Characterization Identify the physical state of your waste. Is it a pure solid (expired reagent), a liquid reaction mother liquor, or contaminated packaging?

    Step 2: Solid Waste Solubilization If disposing of the solid powder, do not place the dry powder directly into a bulk solid waste bin. Instead, dissolve the material in a combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[1]. Causality: Dissolution serves two critical purposes. First, it permanently eliminates the dusting hazard during transit. Second, it provides a high-BTU liquid fuel load that guarantees complete, uniform thermal destruction when introduced into the incinerator.

    Step 3: Liquid Segregation Transfer the dissolved mixture (or liquid reaction waste) into a designated, clearly labeled "Non-Halogenated Organic Waste" carboy[3]. Causality: Mixing this solution with halogenated solvents (like dichloromethane) can lead to the formation of highly toxic dioxins during incineration and will trigger significantly higher disposal fees due to the specialized handling required[3][6].

    Step 4: Regulatory Labeling and Accumulation Affix a compliant hazardous waste tag detailing the exact composition (e.g., "5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, 5% w/v in Ethanol"). Store the container in a secondary containment tray within a designated Satellite Accumulation Area. Do not exceed the regulatory accumulation time limit (typically 9 to 12 months, depending on your local jurisdiction)[6].

    Step 5: Final Destruction via Scrubber-Equipped Incineration Coordinate with a licensed professional waste disposal service. You must explicitly mandate on your manifest that the waste be routed to a chemical incinerator equipped with an afterburner and an alkaline scrubber[1]. Causality: The thermal destruction of the pyrrole ring will inevitably generate nitrogen oxides (NOx). The alkaline scrubber is chemically required to capture and neutralize these gases, preventing the atmospheric release of smog-forming pollutants[1].

    Disposal Workflow Visualization

    The following decision matrix illustrates the logical flow for segregating and processing this compound based on its waste matrix.

    DisposalWorkflow Start Waste Generation: 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid Assess Assess Waste Matrix Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Reaction Mixture) Assess->Liquid PPE Contaminated PPE & Packaging Assess->PPE Solvent Dissolve in Combustible Solvent Solid->Solvent Prevents dusting Segregate Segregate: Halogenated vs. Non-Halogenated Liquid->Segregate Compatibility check SolidBin Hazardous Solid Waste Container PPE->SolidBin Double-bagged Incinerator Chemical Incinerator (with NOx Scrubber) Solvent->Incinerator Segregate->Incinerator SolidBin->Incinerator

    Workflow for the segregation and disposal of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    References

    • CDH Fine Chemical. "PYRROLE-2-CARBOXYLIC ACID CAS NO 634-97-9 MATERIAL SAFETY DATA SHEET SDS/MSDS." Available at: 1

    • Echemi. "Pyrrole-2-carboxylicacid,3-methyl-(6CI,7CI) Safety Data Sheets." Available at: 2

    • Key Organics. "Safety Data Sheet - 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid." Available at:4

    • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines." Available at: 3

    • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at: 5

    • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." Available at: 6

    Sources

    Personal protective equipment for handling 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    {"answer":"As a Senior Application Scientist, it is imperative to provide comprehensive guidance that ensures the safety of laboratory personnel. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    Hazard Assessment and Toxidocological Profile

    Due to the absence of a specific Safety Data Sheet (SDS) for 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid, a conservative approach to handling is mandated. The toxicological properties of this specific molecule have not been extensively documented. Therefore, it is prudent to infer potential hazards based on its structural motifs: a pyrrole ring, a carboxylic acid, and a dimethylphenyl group.

    • Pyrrole Derivatives : The pyrrole core is found in many biologically active compounds.[1] While some pyrrole derivatives exhibit low acute toxicity, others can have a range of biological effects, including acting as insecticidal agents.[2][3][4][5]

    • Carboxylic Acids : Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[6] They can also be flammable or combustible.[6]

    • Aromatic Compounds : The dimethylphenyl group indicates an aromatic compound. Aromatic compounds can have varying degrees of toxicity.

    Given these structural features, this compound should be treated as potentially hazardous, with the potential to cause skin, eye, and respiratory irritation.

    Personal Protective Equipment (PPE)

    A comprehensive PPE strategy is crucial to minimize exposure when handling 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid. The following table summarizes the recommended PPE.

    PPE Category Recommended Equipment Rationale and Best Practices
    Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashes or dust generation.[7][8]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[9][10][11]
    Skin and Body Protection Nitrile rubber gloves (ensure they are inspected before use and changed frequently). A flame-resistant lab coat should be worn and kept fastened.[7] For larger quantities, consider additional protective clothing.Prevents skin contact, which may cause irritation or allergic reactions.[9][10][11][12][13] Regular glove changes minimize the risk of contamination.
    Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.[8] All work with the solid should ideally be conducted within a fume hood to prevent inhalation of dust.[14]Minimizes the risk of inhaling fine particles, which could lead to respiratory irritation.[9][10][11]

    Safe Handling and Operational Plan

    Adherence to a strict operational plan is essential for the safe handling of this compound.

    Engineering Controls
    • Chemical Fume Hood : All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[14][15]

    • Ventilation : Ensure the laboratory has adequate general ventilation.

    • Safety Stations : An operational eyewash station and safety shower must be readily accessible in the immediate work area.[16][17]

    Step-by-Step Handling Procedure
    • Preparation : Designate a specific area for handling the compound and cover the work surface with absorbent bench paper.[18] Assemble all necessary equipment and PPE before starting.

    • Weighing the Compound :

      • If possible, weigh the compound directly in the fume hood.[15]

      • If a balance is not available in the hood, pre-weigh a sealed container, add the compound inside the hood, and then re-weigh the sealed container outside the hood.[18][19]

    • Dissolving the Compound : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Post-Handling : After handling, decontaminate all surfaces with an appropriate solvent and then wash with soap and water.[7] Wash hands thoroughly after removing gloves.[10]

    Disposal Plan

    Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

    • Waste Categorization : 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid is a non-halogenated organic compound.[20]

    • Collection :

      • Collect waste in a designated, properly labeled, and sealed container for non-halogenated organic waste.[20][21]

      • Do not mix with halogenated solvents or other incompatible waste streams.[22][23]

    • Disposal Method : The compound may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator equipped with an afterburner and scrubber.[7]

    • Regulations : All waste disposal must be carried out in accordance with federal, state, and local environmental regulations.[7] Do not dispose of this chemical down the drain.[7][21]

    Emergency Procedures

    In the event of an exposure or spill, immediate and appropriate action is critical.

    Emergency Situation Response Protocol
    Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
    Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
    Inhalation Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
    Ingestion Do NOT induce vomiting. Rinse mouth with water.[9][10] Seek immediate medical attention.
    Spill Evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, or spills of a solution, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

    Visual Workflow for PPE Selection and Handling

    Workflow for Handling 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound assess_hazards Assess Hazards (Treat as Unknown Toxicity) start->assess_hazards gather_ppe Gather Required PPE assess_hazards->gather_ppe prep_workspace Prepare Workspace in Fume Hood gather_ppe->prep_workspace weigh_powder Weigh Powder in Hood prep_workspace->weigh_powder dissolve Prepare Solution weigh_powder->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste in Non-Halogenated Container decontaminate->dispose_waste end End: Procedure Complete dispose_waste->end

    Caption: Procedural workflow for the safe handling of 5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    References

    • NIOSH Pocket Guide to Chemical Hazards. (1997). Office of Justice Programs.
    • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
    • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). PubMed.
    • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.
    • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs.
    • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR.
    • Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole. (2006). PubMed.
    • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
    • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
    • SAFETY DATA SHEET. (2023). TCI Chemicals.
    • Organic Solvent Waste Disposal. Safety & Risk Services.
    • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group.
    • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
    • SAFETY DATA SHEET. Fisher Scientific.
    • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). PMC.
    • Hazardous Waste Segregation. Bucknell University.
    • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega.
    • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
    • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ScienceOpen.
    • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental.
    • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University.
    • Safety Data Sheet. (2025). ChemScene.
    • OSHA Chemical Hazards And Communication. (2022). NCBI Bookshelf.
    • Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025). University of Louisville.
    • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
    • Safety Data Sheet. (2022). Kishida Chemical Co., Ltd..
    • Handbook of Chemical Substance Management and Waste Disposal. Hokkaido University.
    • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention.
    • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell EHS.
    • Powder Handling. AirClean Systems.
    • SAFETY DATA SHEET. (2009). Fisher Scientific.
    • SAFETY DATA SHEET. (2024). CymitQuimica.
    • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020). University of Tennessee Knoxville.
    • SAFETY DATA SHEET. TCI Chemicals.
    • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.